3-Fluoro-2-nitrobenzoyl Chloride: Chemical Properties & Synthetic Utility
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary 3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a specialized electrop...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a specialized electrophilic building block used primarily in the synthesis of polycyclic heterocycles, particularly 8-fluoroquinazolin-4(3H)-ones . Its structural uniqueness lies in the contiguous substitution pattern (1-carbonyl, 2-nitro, 3-fluoro), which creates a "reactivity triad." The nitro group at the 2-position serves a dual purpose: it activates the adjacent fluorine towards Nucleophilic Aromatic Substitution (SNAr) and acts as a latent nitrogen source for heterocyclization.
This guide details the physicochemical profile, chemoselective reactivity landscapes, and validated protocols for handling this corrosive intermediate in high-value drug discovery campaigns.
Physicochemical Profile
The physical properties of 3-fluoro-2-nitrobenzoyl chloride are dictated by the electron-withdrawing nature of the nitro and acyl chloride groups, rendering the molecule highly electrophilic and moisture-sensitive.
Property
Value / Description
Note
CAS Number
1214343-72-2
Specific to the 3-F, 2-NO2 isomer.
Molecular Formula
C₇H₃ClFNO₃
Molecular Weight
203.55 g/mol
**Physical
Exploratory
Technical Guide: Reactivity & Applications of 3-Fluoro-2-nitrobenzoyl Chloride
Executive Summary This technical guide details the reactivity profile, mechanistic pathways, and experimental handling of 3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2). Primarily utilized as a scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the reactivity profile, mechanistic pathways, and experimental handling of 3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2). Primarily utilized as a scaffold in medicinal chemistry, this molecule exhibits a dual-reactivity mode:
High-Kinetic Electrophilicity: The acyl chloride moiety (-COCl) allows for rapid acylation of nucleophiles at low temperatures.
Latent SNAr Potential: The fluorine atom at the C3 position, activated by the ortho-nitro group, serves as a leaving group for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.
This guide is designed for synthetic chemists requiring precise control over regioselectivity during the synthesis of benzamides, quinazolines, and kinase inhibitor intermediates.
Part 1: Chemical Profile & Electronic Structure
Structural Analysis
The reactivity of 3-Fluoro-2-nitrobenzoyl chloride is governed by the interplay between three substituents on the benzene ring:
Position
Substituent
Electronic Effect
Reactivity Consequence
C1
-COCl (Acyl Chloride)
Strong Electron Withdrawing Group (EWG) (-M, -I)
Primary Reactive Site. Highly susceptible to nucleophilic attack via addition-elimination.
C2
-NO₂ (Nitro)
Strong EWG (-M, -I)
Steric & Electronic Modulator. Activates the C3-Fluorine for SNAr; sterically hinders the C1-carbonyl slightly but accelerates hydrolysis.
C3
-F (Fluoro)
EWG (-I) / Weak Donor (+M)
Secondary Reactive Site. Activated for SNAr displacement by the ortho-nitro group.
The "Ortho-Effect" in Nucleophilic Substitution
The critical feature of this scaffold is the C2-Nitro group . It plays a dual role:
Activation of Acylation: By withdrawing electron density from the ring, it makes the carbonyl carbon at C1 more electrophilic compared to unsubstituted benzoyl chloride.
Activation of SNAr: The nitro group stabilizes the Meisenheimer complex intermediate formed during the attack on C3-Fluorine. This allows for sequential functionalization: Acylation first (Kinetic Control)
SNAr second (Thermodynamic Control) .
Part 2: Mechanistic Pathways
The reaction outcome is strictly controlled by stoichiometry, temperature, and the nature of the nucleophile.
Mechanism: After the amide is formed, the excess amine attacks the C3 position. The ortho-nitro group stabilizes the negative charge, facilitating the displacement of fluoride.
Application: Synthesis of diamino-functionalized scaffolds.[1]
Visualization of Reaction Pathways[2]
Caption: Kinetic vs. Thermodynamic reaction pathways. Path A yields the amide preserving the fluorine; Path B displaces the fluorine.
Ensure >1.0 equiv of auxiliary base (TEA/DIPEA) is present to scavenge HCl.
Unwanted Fluorine Displacement
Reaction temperature too high or excess nucleophile used.
Maintain strict temperature control ( during addition). Use stoichiometric amine (1.0 eq).
Violent Exotherm
High reactivity of acyl chloride.
Dilute the acid chloride significantly before addition. Add dropwise.
Safety Data (Trustworthiness)
Hazards: Corrosive (Skin Corr. 1B), Lachrymator, Reacts violently with water.
Handling: Always manipulate in a fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.
Decomposition: Produces HCl gas and HF gas (if thermal decomposition occurs) [1].
Part 5: Applications in Drug Discovery
The 3-fluoro-2-nitrobenzoyl scaffold is a versatile building block for:
Benzimidazoles: Reduction of the nitro group followed by cyclization with the amide nitrogen.
Quinazolines: Reaction with urea or amidines after nitro reduction.
PROTAC Linkers: The fluorine handle allows for late-stage attachment of linker chains via SNAr.
Synthesis Workflow Diagram
Caption: Modular synthesis workflow for generating heterocyclic libraries from 3-Fluoro-2-nitrobenzoyl chloride.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791608, 3-Fluoro-2-nitrobenzoyl chloride. Retrieved from [Link]
Organic Syntheses. General procedures for the preparation of acid chlorides and amides. (Standard Mechanistic Reference). Retrieved from [Link]
MDPI Molecules (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Discusses the activation of haloarenes by nitro groups. Retrieved from [Link]
An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-2-nitrobenzoyl chloride
Abstract This technical guide provides a comprehensive analysis of the electronic effects of the fluoro and nitro substituents on the reactivity of the benzoyl chloride core in 3-Fluoro-2-nitrobenzoyl chloride. This mole...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the fluoro and nitro substituents on the reactivity of the benzoyl chloride core in 3-Fluoro-2-nitrobenzoyl chloride. This molecule is of significant interest to researchers, scientists, and drug development professionals as a reactive intermediate in the synthesis of complex organic molecules. Through a detailed examination of inductive and resonance effects, this guide elucidates the interplay of these substituents in modulating the electrophilicity of the carbonyl carbon. The principles of substituent effect additivity are discussed to provide a predictive framework for the molecule's reactivity. Furthermore, this guide presents detailed protocols for the synthesis and spectroscopic characterization of 3-Fluoro-2-nitrobenzoyl chloride, supported by data from closely related analogs. The content herein is designed to equip the reader with a thorough understanding of the chemical behavior of this important building block, facilitating its effective utilization in research and development.
Introduction
Substituted benzoyl chlorides are a cornerstone in organic synthesis, serving as versatile acylating agents for the formation of esters, amides, and other carbonyl derivatives. The reactivity of the benzoyl chloride moiety is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents, through a combination of electronic and steric effects, can either enhance or diminish the electrophilicity of the carbonyl carbon, thereby dictating the kinetics and outcome of nucleophilic acyl substitution reactions.
3-Fluoro-2-nitrobenzoyl chloride presents a particularly interesting case study in substituent effects. The presence of a strongly electron-withdrawing nitro group at the ortho position and a highly electronegative fluorine atom at the meta position creates a unique electronic environment. Understanding the cumulative impact of these two substituents is paramount for predicting the reactivity of the molecule and designing efficient synthetic strategies. This guide will delve into the fundamental principles governing these electronic effects, provide practical experimental methodologies, and offer a predictive analysis of the chemical behavior of 3-Fluoro-2-nitrobenzoyl chloride.
Theoretical Framework: Unraveling the Electronic Effects
The reactivity of 3-Fluoro-2-nitrobenzoyl chloride is primarily governed by the electronic effects of its substituents, which can be dissected into two key components: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. It is a through-bond effect that weakens with distance.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. It exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon.[1]
Fluoro Group (-F): Fluorine is the most electronegative element, and as such, it exhibits a very strong -I effect. Positioned at the meta position, it significantly withdraws electron density from the ring through the sigma bond framework.
The Resonance Effect (Mesomeric Effect)
The resonance effect involves the delocalization of π-electrons through the conjugated system of the aromatic ring.
Nitro Group (-NO₂): The nitro group also exerts a strong electron-withdrawing resonance effect (-M or -R). The π-electrons from the benzene ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This effect is most pronounced when the nitro group is at the ortho or para position.[2][3] In the case of 3-Fluoro-2-nitrobenzoyl chloride, the ortho-nitro group very effectively withdraws electron density from the ring via resonance.
Fluoro Group (-F): Halogens, including fluorine, possess lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+M or +R).[2] However, for fluorine, the +M effect is relatively weak and is significantly outweighed by its strong -I effect. The meta position of the fluorine in 3-Fluoro-2-nitrobenzoyl chloride further minimizes its resonance contribution to the reaction center, as direct resonance delocalization from the meta position to the carbonyl group is not possible.
The interplay of these effects is visually summarized in the following diagram:
A diagram illustrating the inductive and resonance effects of the substituents.
The Principle of Additivity
For polysubstituted benzene rings, the overall electronic effect of the substituents can often be approximated by the sum of the individual substituent effects. This principle of additivity, while not always perfectly quantitative, provides a powerful predictive tool.[2][4][5] In the case of 3-Fluoro-2-nitrobenzoyl chloride, both the ortho-nitro and meta-fluoro groups are strongly electron-withdrawing. Their combined effect is expected to be synergistic, leading to a significant increase in the electrophilicity of the carbonyl carbon.
Expected Reactivity and Mechanistic Implications
The pronounced electron-withdrawing nature of the ortho-nitro and meta-fluoro substituents has a profound impact on the reactivity of 3-Fluoro-2-nitrobenzoyl chloride in nucleophilic acyl substitution reactions. The rate-determining step in these reactions is typically the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate.[6]
The strong -I and -M effects of the nitro group, combined with the potent -I effect of the fluorine atom, create a highly electron-deficient (electrophilic) carbonyl carbon. This increased electrophilicity makes the molecule exceptionally susceptible to attack by nucleophiles. Consequently, 3-Fluoro-2-nitrobenzoyl chloride is predicted to be significantly more reactive towards nucleophiles than unsubstituted benzoyl chloride or benzoyl chlorides bearing electron-donating or weakly electron-withdrawing groups.
Kinetic studies on the solvolysis of substituted benzoyl chlorides support this prediction. For instance, the presence of an ortho-nitro group has been shown to influence the reaction rate, although steric hindrance can also play a role.[7] However, the overwhelming electronic demand created by both the nitro and fluoro groups in 3-Fluoro-2-nitrobenzoyl chloride is expected to be the dominant factor governing its reactivity.
Experimental Methodologies
Synthesis of 3-Fluoro-2-nitrobenzoyl chloride
The synthesis of 3-Fluoro-2-nitrobenzoyl chloride is most commonly achieved by the chlorination of the corresponding carboxylic acid, 3-fluoro-2-nitrobenzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are the reagents of choice for this transformation.[8][9][10]
Protocol for the Synthesis of 3-Fluoro-2-nitrobenzoyl chloride:
Materials:
3-Fluoro-2-nitrobenzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride
Anhydrous dichloromethane (DCM) or toluene
Dry round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Rotary evaporator
Procedure:
In a fume hood, add 3-fluoro-2-nitrobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add anhydrous DCM or toluene to the flask.
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.
Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
Allow the reaction mixture to cool to room temperature.
Carefully remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.
The resulting crude 3-Fluoro-2-nitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly in subsequent reactions.
The following workflow diagram illustrates the synthesis process:
A workflow for the synthesis of 3-Fluoro-2-nitrobenzoyl chloride.
Spectroscopic Characterization
The structure and purity of the synthesized 3-Fluoro-2-nitrobenzoyl chloride can be confirmed using a suite of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The strong electron-withdrawing effects of the nitro and benzoyl chloride groups will shift these protons downfield. The coupling patterns (doublets, triplets, or doublet of doublets) will be determined by the spin-spin coupling between the aromatic protons and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the acyl chloride will appear at a characteristic downfield chemical shift. The aromatic carbons will also have distinct chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Predicted Spectroscopic Data for 3-Fluoro-2-nitrobenzoyl chloride:
Technique
Predicted Chemical Shifts / Wavenumbers
Assignment
¹H NMR
7.5 - 8.5 ppm
Aromatic Protons
¹³C NMR
~165 ppm
Carbonyl Carbon (C=O)
115 - 150 ppm
Aromatic Carbons
FTIR
~1780 cm⁻¹ (strong)
C=O Stretch (Acid Chloride)
~1540 cm⁻¹ (strong)
Asymmetric NO₂ Stretch
~1350 cm⁻¹ (strong)
Symmetric NO₂ Stretch
~1250 cm⁻¹ (strong)
C-F Stretch
Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.
The FTIR spectrum is a powerful tool for identifying the key functional groups in 3-Fluoro-2-nitrobenzoyl chloride. The most prominent absorption bands are expected to be:
A strong C=O stretching vibration for the acid chloride, typically found at a higher wavenumber than the corresponding carboxylic acid.
Strong asymmetric and symmetric stretching vibrations for the nitro group.
A C-F stretching vibration.
Applications in Drug Discovery and Development
The high reactivity of 3-Fluoro-2-nitrobenzoyl chloride makes it a valuable building block in the synthesis of pharmaceutical compounds. It can be readily used to introduce the 3-fluoro-2-nitrophenyl moiety into a target molecule, often as a precursor to other functional groups. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can also modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and binding affinity.
Conclusion
The electronic landscape of 3-Fluoro-2-nitrobenzoyl chloride is dominated by the potent electron-withdrawing effects of the ortho-nitro and meta-fluoro substituents. The synergistic combination of strong negative inductive and resonance effects renders the carbonyl carbon highly electrophilic, leading to a marked increase in reactivity towards nucleophiles. This predictable and enhanced reactivity, coupled with the potential for further synthetic transformations of the nitro and fluoro groups, establishes 3-Fluoro-2-nitrobenzoyl chloride as a valuable and versatile intermediate for researchers in organic synthesis and drug discovery. A thorough understanding of the electronic principles outlined in this guide is essential for the effective and strategic application of this powerful chemical tool.
References
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Exner, O. (1978). A critical compilation of substituent constants. In Correlation analysis in chemistry (pp. 439-540). Springer, Boston, MA.
Laurence, C., & Gal, J. F. (2010).
Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
Taft Jr, R. W. (1952). The nature and analysis of substituent electronic effects. Journal of the American Chemical Society, 74(11), 2729-2732.
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
PubChem. 3-Fluoro-2-nitrobenzoyl chloride. Retrieved from [Link]
Organic Syntheses. p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
PrepChem. Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
Park, K. H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026.
Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 4. The SN2(intermediate) mechanism for solvolyses of primary and secondary alkyl derivatives. Progress in Physical Organic Chemistry, 17, 121-157.
Richard, J. P., & Jencks, W. P. (1982). A partitioning-electrophilicity relationship for the reactions of carbocations with nucleophiles. Journal of the American Chemical Society, 104(17), 4689-4691.
Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
NIST WebBook. 4-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]
Kevill, D. N., & Park, K. H. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]
Appchem. 3-Fluoro-2-nitrobenzoyl chloride. Retrieved from [Link]
Stability and Storage Conditions for 3-Fluoro-2-nitrobenzoyl Chloride
Executive Summary 3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a high-value electrophilic building block used primarily in the synthesis of polysubstituted aromatic scaffolds for pharmaceutical development.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a high-value electrophilic building block used primarily in the synthesis of polysubstituted aromatic scaffolds for pharmaceutical development.[1] Its structural features—a highly reactive acyl chloride moiety flanked by electron-withdrawing nitro (-NO₂) and fluoro (-F) groups—impart exceptional reactivity but also significant instability.
This guide defines the critical storage parameters required to prevent hydrolytic degradation and thermal decomposition. Failure to adhere to these protocols typically results in the formation of 3-fluoro-2-nitrobenzoic acid and hydrogen chloride (HCl), compromising downstream yield and safety.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
Property
Specification
Chemical Name
3-Fluoro-2-nitrobenzoyl chloride
CAS Number
1214343-72-2
Molecular Formula
C₇H₃ClFNO₃
Molecular Weight
203.55 g/mol
Physical State
Low-melting solid or semi-solid (oil) at RT*
Reactivity Class
Acyl Halide; Moisture Sensitive; Lachrymator
Solubility
Soluble in DCM, THF, Toluene; Reacts violently with Water/Alcohols
*Note: Due to the ortho-nitro substituent, the crystal lattice energy is often disrupted, leading to a melting point near or slightly above ambient temperature (approx. 20–35°C), similar to 2-nitrobenzoyl chloride.
Degradation Mechanisms
Understanding the why behind storage protocols is essential for compliance. This compound suffers from two primary degradation pathways:
Hydrolytic Degradation (Primary Risk)
The electron-withdrawing nature of the 2-nitro and 3-fluoro groups creates a significant positive dipole at the carbonyl carbon. This makes the molecule hyper-electrophilic , reacting with atmospheric moisture rates orders of magnitude faster than unsubstituted benzoyl chloride.
Mechanism:
Nucleophilic attack by water oxygen on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Collapse of the intermediate, expelling the chloride ion.
Irreversible formation of 3-fluoro-2-nitrobenzoic acid and HCl gas.
Nucleophilic Aromatic Substitution (SNAr)
While less common in storage, the ortho relationship between the nitro and fluoro groups sensitizes the aromatic ring to nucleophilic attack. In the presence of basic impurities or elevated temperatures, the fluorine atom can be displaced, leading to oligomerization or degradation.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways. Note the irreversible conversion to the acid form upon moisture contact.
Storage & Handling Protocols
Environmental Control
Temperature: Store at 2°C to 8°C (Refrigerated). While the compound may be stable at room temperature for short periods if perfectly dry, cold storage kinetically inhibits both hydrolysis and potential thermal decomposition of the nitro group.
Atmosphere:Strict Inert Atmosphere (Nitrogen or Argon). The headspace of the container must be purged with dry inert gas after every use.
Humidity: Relative Humidity (RH) must be effectively 0% within the secondary container.
Containment System
Do not rely on the vendor's original cap alone once opened.
Primary Container: Glass vial with a Teflon (PTFE) lined screw cap. Avoid metal caps which can corrode from trace HCl.
Secondary Containment: Place the primary vial inside a larger jar or desiccator containing active desiccant (e.g., Drierite or Molecular Sieves 4Å).
Sealing: Parafilm is insufficient. Use electrical tape or a specific vapor-seal tape around the cap junction to prevent moisture ingress.
Handling Workflow
To ensure integrity during use, follow this decision logic:
Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive acyl chlorides.
Quality Control (QC) & Analytical Methods
Direct analysis of acyl chlorides by standard LC-MS is prone to artifacts because the compound hydrolyzes on the column or in the mobile phase. Derivatization is required.
This method converts the unstable chloride into a stable methyl ester for accurate HPLC quantification.
Reagents:
Anhydrous Methanol (MeOH)
Triethylamine (TEA) - Optional, to neutralize HCl
Acetonitrile (ACN) - HPLC Grade
Procedure:
Sample Prep: Dissolve ~10 mg of 3-Fluoro-2-nitrobenzoyl chloride in 1.0 mL of anhydrous Methanol.
Reaction: Allow to stand at room temperature for 10 minutes. The methanol acts as both solvent and nucleophile.
Reaction: R-COCl + MeOH → R-COOMe + HCl
Dilution: Dilute the solution 1:10 with Mobile Phase A/B mixture.
Analysis: Inject onto HPLC (C18 Column).
Target: You are quantifying Methyl 3-fluoro-2-nitrobenzoate.
Impurity Check: If the original sample contained the acid impurity (degradation product), it will NOT esterify under these mild conditions (requires acid catalysis/heat). Therefore, the presence of a "free acid" peak in the chromatogram indicates pre-existing degradation in the raw material.
Visual Inspection
Pass: White to off-white/yellow crystalline solid or clear oil.
Fail: Presence of white crust (benzoic acid formation) on the cap threads, or fuming when opened (indicates high HCl pressure).
Safety & Toxicology
Corrosivity: Causes severe skin burns and eye damage. The hydrolysis product (HCl) is a potent respiratory irritant.
Lachrymator: Handle only in a functioning chemical fume hood.
Pressure Hazard: Old bottles may have built up HCl pressure. Open carefully, pointing away from personnel.
References
Chemical Identity & CAS
Appchem. (2025).[2][3] 3-Fluoro-2-nitrobenzoyl chloride Product Specifications (CAS 1214343-72-2).[1] Retrieved from
General Stability of Nitrobenzoyl Chlorides
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 3-Nitrobenzoyl chloride. Retrieved from
Synthesis & Reactivity Context
PrepChem. (2025).[3] Synthesis of 2-nitrobenzoyl chloride via Thionyl Chloride. Retrieved from
Analytical Derivatization Methods
Kishore, K., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Physical Properties (Isomer Comparison)
EPA CompTox Dashboard. (2025). Properties of Fluoronitrobenzoyl chlorides. Retrieved from
Executive Summary 3-Fluoro-2-nitrobenzoyl chloride (CAS: 66735-82-6) is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents where t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS: 66735-82-6) is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents where the ortho-nitro and meta-fluoro substitution pattern dictates steric and electronic binding properties. This guide provides a rigorous technical analysis of its synthesis, focusing on the generation of the carboxylic acid precursor and its subsequent activation.
Unlike generic protocols, this document prioritizes regiochemical fidelity, addressing the challenge of isolating the 2-nitro isomer from the more thermodynamically favored 4- and 6-nitro byproducts common in direct nitration.
Part 1: Retrosynthetic Strategy & Pathway Analysis
The synthesis of 3-Fluoro-2-nitrobenzoyl chloride hinges on the efficient preparation of 3-Fluoro-2-nitrobenzoic acid . Direct nitration of 3-fluorobenzoic acid is often avoided due to poor regioselectivity, which favors the 6-nitro isomer (para to fluorine). Therefore, two alternative convergent pathways are established as the industry standards for high-purity synthesis.
Pathway Logic
Oxidative Pathway (Route A): Oxidation of the methyl group in 3-Fluoro-2-nitrotoluene . This route preserves the pre-established regiochemistry of the starting material.
Fluorination Pathway (Route B): Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitrobenzoic acid (Halex reaction). This utilizes the activating power of the ortho-nitro group to displace chlorine with fluorine.
Figure 1: Convergent synthesis pathways for 3-Fluoro-2-nitrobenzoyl chloride. Route A and B are preferred over direct nitration.
Part 2: Precursor Synthesis Protocols
Route A: Oxidation of 3-Fluoro-2-nitrotoluene
This method is preferred when 3-Fluoro-2-nitrotoluene is commercially available. The methyl group is oxidized to a carboxylic acid using strong oxidants. Permanganate is chosen for its operational simplicity, though dichromate offers higher yields in acidic media.
Mechanism: Benzylic hydrogen abstraction followed by sequential oxidation to the aldehyde and finally the carboxylic acid.
Dissolve the toluene derivative in the Pyridine/Water mixture in a 500 mL round-bottom flask equipped with a reflux condenser.
Heat the mixture to 90°C.
Add KMnO4 portion-wise over 1 hour. Caution: Exothermic reaction. Vigorous reflux may occur.[1][2][3]
Reflux for 4–6 hours until the purple color persists (indicating excess oxidant) or TLC shows consumption of starting material.
Filter the hot mixture through a Celite pad to remove MnO2 precipitate. Wash the pad with hot water.
Concentrate the filtrate under reduced pressure to remove pyridine.
Acidify the aqueous residue to pH 1–2 using conc. HCl. The product, 3-Fluoro-2-nitrobenzoic acid, will precipitate as a white/pale yellow solid.
Purification: Recrystallize from water/ethanol (9:1).
Validation:
Yield: Typically 65–75%.
Melting Point: ~168–170°C (Lit. value check required).
Route B: Halex Reaction (Fluorination)
This route utilizes the "Halex" (Halogen Exchange) process. The nitro group at position 2 activates the chlorine at position 3 (via inductive withdrawal and field effects, though less effectively than ortho/para resonance), allowing for nucleophilic substitution by fluoride.
Mechanism: SNAr (Addition-Elimination). The Meisenheimer complex is stabilized by the electron-withdrawing nitro group.
Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (Catalytic, 5 mol%)
Solvent: Sulfolane or DMSO (anhydrous, 50 mL)
Procedure:
Combine the chloro-acid, KF, and catalyst in a dried flask under nitrogen atmosphere. Note: Water content must be <0.1% to prevent hydrolysis.
Heat to 140–150°C for 12–18 hours.
Monitor by HPLC.
Cool to room temperature and dilute with water (200 mL).
Acidify with HCl to precipitate the product.
Purification: The crude product may contain unreacted chloro-starting material. Separation can be difficult; recrystallization from toluene is recommended.
Part 3: Activation – Synthesis of the Acid Chloride
The final step converts the carboxylic acid to the acid chloride. Thionyl chloride (SOCl2) is the standard reagent, catalyzed by N,N-Dimethylformamide (DMF).
Mechanistic Insight
The reaction proceeds via the formation of a Vilsmeier-Haack-type chloroiminium intermediate from the reaction of DMF and SOCl2. This active species reacts with the carboxylic acid to form an activated acyl chloride, which collapses to release SO2, HCl, and the target acid chloride.
Detailed Protocol
Parameter
Specification
Substrate
3-Fluoro-2-nitrobenzoic acid (Dried, <0.5% water)
Reagent
Thionyl Chloride (SOCl2) (1.5 – 2.0 equivalents)
Catalyst
DMF (1–2 drops / 5 mol%)
Solvent
Toluene (optional) or Neat
Temp/Time
Reflux (75–80°C) for 2–3 hours
Step-by-Step Workflow
Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a CaCl2 drying tube or an inert gas line (N2/Ar). Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl and SO2 gases.
Addition: Charge the flask with 3-Fluoro-2-nitrobenzoic acid (10.0 g, 54 mmol). Add anhydrous Toluene (50 mL) if using a solvent (recommended for better thermal control).
Reaction: Heat the mixture to reflux. Gas evolution (HCl/SO2) will be vigorous initially.[1] Continue reflux until gas evolution ceases (approx. 2–3 hours).[2]
Work-up:
Cool the reaction mixture to room temperature.
Remove excess SOCl2 and toluene via rotary evaporation under reduced pressure. Note: Use a trap to protect the pump from acidic vapors.
To ensure complete removal of SOCl2, add fresh toluene (20 mL) and re-evaporate (azeotropic removal).
Isolation: The residue is 3-Fluoro-2-nitrobenzoyl chloride , typically a yellow/brown oil that may solidify upon standing.
Storage: Store under inert atmosphere at 4°C. Hydrolyzes rapidly in moist air.
Part 4: Analytical Data & Quality Control
To ensure the integrity of the synthesized intermediate, the following analytical markers should be verified.
Test
Expected Result
Note
Appearance
Yellow to brownish oil/solid
Darkening indicates decomposition.
IR Spectroscopy
~1780 cm⁻¹ (C=O stretch, Acid Chloride)
Absence of broad OH stretch (2500-3300 cm⁻¹).
¹H NMR (CDCl₃)
Shift of aromatic protons relative to acid
Acid proton (COOH) at ~13 ppm disappears.
Hydrolysis Test
Reacts vigorously with water
Confirms active acyl chloride.
Part 5: References
Regioselective Nitration: Olah, G. A., Malhotra, R., & Narang, S. C.[4] (1989).[5][6] Nitration: Methods and Mechanisms. VCH Publishers. (General reference for nitration selectivity issues).
Oxidation of Nitrotoluenes: Popov, A., & Shumsky, N. (2020). "A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid". BenchChem.[2][5] Link (Proxy protocol for nitrotoluene oxidation).
Halex Reaction: Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1,2. Journal of the American Chemical Society, 78(23), 6034–6037. Link
Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism for SOCl2 activation).
Target Compound Data: PubChem Compound Summary for CID 12395667, 3-Fluoro-2-nitrobenzoyl chloride. National Center for Biotechnology Information. Link
Key chemical characteristics of 3-Fluoro-2-nitrobenzoyl chloride
This technical guide details the chemical profile, synthetic utility, and handling protocols for 3-Fluoro-2-nitrobenzoyl chloride , a specialized intermediate in medicinal chemistry. A Dual-Electrophile Scaffold for Medi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical profile, synthetic utility, and handling protocols for 3-Fluoro-2-nitrobenzoyl chloride , a specialized intermediate in medicinal chemistry.
A Dual-Electrophile Scaffold for Medicinal Chemistry
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a high-value halogenated aromatic building block.[1][2] Its significance in drug discovery stems from its dual-electrophilic nature : it possesses a highly reactive acyl chloride moiety for immediate scaffolding and an activated fluorine atom ortho to a nitro group, enabling subsequent nucleophilic aromatic substitution (SNAr) or reductive cyclization strategies. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and application in designing fluorinated bioactive heterocycles.
Chemical Identity & Physical Properties
The compound is characterized by the presence of a strong electron-withdrawing nitro group adjacent to both the acyl chloride and the fluorine atom. This steric and electronic crowding dictates its unique reactivity profile.
Table 1: Physicochemical Profile
Parameter
Data
Note
IUPAC Name
3-Fluoro-2-nitrobenzoyl chloride
CAS Number
1214343-72-2
Distinct from 4-fluoro isomer (57750-82-0)
Molecular Formula
C₇H₃ClFNO₃
Molecular Weight
203.55 g/mol
Physical State
Pale yellow to brown liquid/low-melting solid
Tendency to supercool
Boiling Point
~272°C (Predicted)
Decomposes before boiling at atm pressure
Solubility
DCM, THF, Toluene, Ethyl Acetate
Reacts violently with water/alcohols
Hammett Constants
(NO₂): 0.71, (F): 0.06
Highly electron-deficient ring system
Synthetic Pathways & Production
The synthesis of 3-Fluoro-2-nitrobenzoyl chloride is typically achieved via the activation of 3-fluoro-2-nitrobenzoic acid . The choice of chlorinating agent is critical to prevent defluorination or degradation of the nitro group.
3.1. Optimized Synthetic Protocol
Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
Catalyst: N,N-Dimethylformamide (DMF) (Catalytic amounts form the Vilsmeier-Haack active species).
Step-by-Step Methodology:
Preparation: Charge a dry round-bottom flask with 3-fluoro-2-nitrobenzoic acid (1.0 eq) under inert atmosphere (N₂ or Ar).
Solvent: Suspend in anhydrous Dichloromethane (DCM) or Toluene. Note: Toluene allows for higher reaction temperatures if the substrate is stubborn.
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by 2-3 drops of anhydrous DMF.
Reaction: Allow to warm to room temperature (25°C) and stir for 2-4 hours. Evolution of HCl and CO/CO₂ gases indicates progress.
Work-up: Concentrate in vacuo to remove solvent and excess chlorinating agent. The residue is used directly without chromatographic purification to prevent hydrolysis.
3.2. Synthetic Workflow Diagram
The following diagram illustrates the conversion and subsequent divergence into amide or ester scaffolds.
Figure 1: Activation of the benzoic acid precursor and divergent synthesis of amide/ester intermediates.[3][4]
Reactivity Profile: The "Dual-Electrophile" Mechanism
The core value of this compound lies in its ability to undergo sequential functionalization. It presents two distinct electrophilic sites with vastly different reaction kinetics.
4.1. Site A: Acyl Chloride (Kinetic Control)
The carbonyl carbon is the most reactive site. It reacts rapidly with nucleophiles (amines, alcohols, thiols) at low temperatures (-78°C to 0°C).
Mechanism: Nucleophilic Acyl Substitution.
Outcome: Formation of the amide/ester bond while retaining the fluoro-nitro motif.
4.2. Site B: Activated Fluorine (Thermodynamic Control)
The fluorine atom at position 3 is ortho to the nitro group (position 2). The strong electron-withdrawing nature of the nitro group (
effects) lowers the energy of the Meisenheimer complex, activating the fluorine toward Nucleophilic Aromatic Substitution (SNAr) .
Condition: Requires stronger nucleophiles and elevated temperatures (>60°C) after the acyl chloride has been reacted.
Utility: Allows for the introduction of diverse amines or ethers to replace the fluorine, creating highly substituted benzene rings.
4.3. Mechanistic Pathway Diagram
Figure 2: Sequential reactivity map showing kinetic priority of acyl substitution followed by potential SNAr.
Applications in Medicinal Chemistry
3-Fluoro-2-nitrobenzoyl chloride is a versatile scaffold for synthesizing privileged structures in drug discovery.[5]
Benzimidazole/Quinoxaline Synthesis:
Following amide formation, the nitro group can be reduced (using Fe/AcOH or H₂/Pd-C) to an aniline.
The resulting amine can attack the amide carbonyl (intramolecular cyclization) or react with adjacent electrophiles to form bicyclic heterocycles.
Fluorine-Scan (SAR):
The retained fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogD), critical for CNS drug penetration.
PROTAC Linkers:
The acid chloride allows for precise attachment to E3 ligase ligands, while the fluoro-nitro core serves as a rigid linker that can be further modified to tune chain length and solubility.
Handling & Safety Protocols
This compound is a corrosive lachrymator . Strict adherence to safety protocols is non-negotiable.
Water Reactivity: Hydrolyzes rapidly to release HCl gas and 3-fluoro-2-nitrobenzoic acid.
Storage: Store under inert gas (Argon) at 2-8°C. Hydrolysis leads to pressure buildup; do not seal in standard glassware without pressure relief if moisture is suspected.
Emergency Protocol:
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by water.
Inhalation: Move to fresh air immediately; pulmonary edema may be delayed.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride (Analogous Reactivity Data). Retrieved from [Link]
Sparrow Chemical. (2025). Fluorobenzyl Chloride Series and Applications in Pharmaceutical Intermediates. Retrieved from [Link]
ResearchGate. (2024). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
Application Note: 3-Fluoro-2-nitrobenzoyl Chloride in Agrochemical Synthesis
[1] Executive Summary 3-Fluoro-2-nitrobenzoyl chloride (CAS 667-27-6) serves as a "privileged scaffold" in the synthesis of modern agrochemicals, specifically Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Be...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS 667-27-6) serves as a "privileged scaffold" in the synthesis of modern agrochemicals, specifically Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and Benzoylurea insect growth regulators (IGRs) .[1]
Its utility stems from its unique trifunctional reactivity:
Acid Chloride (
): Highly reactive electrophile for rapid amide/ester formation.
Activated Fluorine (
): Susceptible to regioselective Nucleophilic Aromatic Substitution (), activated by the ortho-nitro group.[1]
Nitro Group (
): A latent amine functionality that allows for late-stage heterocycle construction (e.g., uracils, quinazolinones).[1]
This guide details the handling, reactivity profiling, and validated protocols for utilizing this intermediate in high-yield agrochemical synthesis.[1]
Successful synthesis requires sequencing reactions to exploit the reactivity hierarchy. The acid chloride is the most reactive site, followed by the fluorine (via
), and finally the nitro group (via reduction).
Reactivity Hierarchy Diagram
Caption: Sequential functionalization strategy. The acid chloride is typically engaged first to anchor the scaffold, followed by fluorine displacement.
Application 1: Synthesis of Benzoylurea Insecticides
Benzoylureas (e.g., analogs of Hexaflumuron) are chitin synthesis inhibitors.[2] The core linkage is formed by reacting the benzoyl chloride with a phenylurea or by converting the chloride to an isocyanate.
Protocol A: Direct Coupling with Phenylureas
Objective: Synthesize a generic benzoylurea scaffold (
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Dry)[1]
Catalyst: Concentrated
(catalytic) or reflux conditions.
Step-by-Step Methodology:
Preparation: In a flame-dried 3-neck flask under
, suspend 4-chlorophenylurea (10 mmol) in dry DCE (50 mL).
Addition: Add 3-Fluoro-2-nitrobenzoyl chloride (10.5 mmol) dropwise as a solution in DCE (10 mL).
Reaction: Heat the mixture to reflux (83°C) for 6–12 hours.
Mechanistic Insight: The urea nitrogen is weakly nucleophilic. Thermal energy or acid catalysis is required to drive the acylation and eliminate HCl.
Validation (In-Process Control):
TLC: Eluent 30% EtOAc/Hexane. The starting urea (polar) will disappear; the product is significantly less polar.
Gas Evolution: Cessation of HCl gas evolution indicates completion.
Workup: Cool to RT. The product often precipitates. Filter and wash with cold hexane. If soluble, strip solvent and recrystallize from Ethanol.
Application 2: Synthesis of PPO Inhibitor Precursors (
Route)
This protocol demonstrates the regioselective displacement of the fluorine atom. In many herbicide syntheses (e.g., Saflufenacil intermediates), the fluorine is replaced by a nucleophile after the acid chloride has been converted to an ester or amide.
Protocol B: Regioselective Fluorine Displacement
Objective: Replace the C-3 Fluorine with a nucleophile (e.g., an amino ester or alcohol) while preserving the nitro group.[1]
Reagents:
Methyl 3-fluoro-2-nitrobenzoate (Derived from the chloride via Methanol/TEA)[1]
Esterification (Prerequisite): Dissolve 3-fluoro-2-nitrobenzoyl chloride in DCM. Add 1.1 eq MeOH and 1.2 eq Triethylamine at 0°C. Stir 1h. Wash with water, dry, and concentrate to yield the methyl ester.
Setup: Dissolve the methyl ester (10 mmol) in dry DMF (20 mL).
Nucleophile Addition: Add Methyl glycolate (11 mmol) and anhydrous
(15 mmol).
Reaction: Heat to 60–80°C for 4 hours.
Causality: The ortho-nitro group pulls electron density from the ring (inductive -I and mesomeric -M effects), making the C-3 carbon highly electrophilic.[1] The para-carbonyl (ester) provides additional activation.[1]
Validation:
Color Change: Reaction mixture typically deepens from pale yellow to orange/red (formation of Meisenheimer complex intermediates).
HPLC/TLC: Monitor the shift of the UV-active peak.
Quench: Pour into ice water (100 mL). The product usually precipitates.
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate.
Synthesis Workflow Diagram
Caption: General workflow for converting 3-fluoro-2-nitrobenzoyl chloride into heterocyclic herbicides.
Moisture Control: The acid chloride reacts instantly with ambient moisture to release HCl gas.
Protocol: Always handle in a fume hood.[4] Store under nitrogen/argon. If the solid has crusted white, it has hydrolyzed; redistill or recrystallize before use.
Quenching Spills: Do not add water directly to a large spill. Cover with solid sodium bicarbonate (
) or dry sand first, then slowly dampen to neutralize.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
References
Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzoyl chloride (Analogous handling). Retrieved from
Sun, R., et al. (2011).[5] "Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators." Journal of Agricultural and Food Chemistry, 59(6), 2471-2477.[1][5] Link
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The SNAr Mechanism. Retrieved from
BenchChem. (2025).[6] Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes. Retrieved from
European Patent Office. (1987). EP0226642A1 - Benzoylurea derivatives, process for their preparation.[1] Retrieved from
Application Note: Strategic Utilization of 3-Fluoro-2-nitrobenzoyl Chloride in Heterocyclic Synthesis
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 3-Fluoro-2-nitrobenzoyl chloride as a bifunctional building block. Unlike simple acylating agen...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 3-Fluoro-2-nitrobenzoyl chloride as a bifunctional building block. Unlike simple acylating agents, this compound offers a "reaction branch point" due to the interplay between the highly reactive acyl chloride and the
-active fluorine atom activated by the ortho-nitro group.
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS 1214343-72-2) is a high-value electrophilic scaffold used primarily in the synthesis of polyfunctionalized benzimidazoles , quinazolinones , and kinase inhibitors . Its utility stems from its dual-electrophilic nature :
Primary Electrophile: The acyl chloride (
) allows for rapid amide bond formation under mild conditions.
Secondary Electrophile: The fluorine atom at the 3-position is activated by the adjacent ortho-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (
) by amines or thiols.
This guide provides protocols for selective acylation (preserving the fluorine) and cascade sequences that leverage the fluorine displacement for heterocycle construction.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Data
Chemical Name
3-Fluoro-2-nitrobenzoyl chloride
CAS Number
1214343-72-2
Molecular Formula
Molecular Weight
203.55 g/mol
Appearance
Yellow to light brown solid/semi-solid (low melting)
Solubility
Soluble in DCM, THF, EtOAc, Toluene; Reacts with water/alcohols
Storage
Moisture sensitive; Store under inert atmosphere (Ar/) at 2–8°C
Mechanistic Insight: The "Dual Electrophile" Challenge
The strategic value of this reagent lies in controlling the reactivity difference between the acyl chloride and the aryl fluoride.
Kinetic Control (
): The acyl chloride reacts orders of magnitude faster than the aryl fluoride. By keeping temperatures low and using non-nucleophilic bases (e.g., DIPEA), researchers can form the amide while retaining the fluorine for later functionalization.
Thermodynamic/Forced Conditions (
): The fluorine atom, activated by the electron-withdrawing nitro group at the ortho position, becomes a leaving group. This allows for reactions to introduce diversity at the 3-position.
Reaction Pathway Diagram[10]
Figure 1: Divergent reaction pathways. Path A yields the fluorinated amide. Path B/C utilizes the fluorine displacement to build complex heterocycles.
Experimental Protocols
Protocol A: Selective Acylation (Retention of Fluorine)
Objective: To synthesize N-substituted-3-fluoro-2-nitrobenzamides without displacing the fluorine atom.
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the amine (1.0 equiv) and base (1.2 equiv) in anhydrous DCM (
concentration).
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical Step: Low temperature prevents premature
at the 3-position.
Addition: Dissolve 3-Fluoro-2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature over 2 hours. Monitor by TLC/LC-MS.
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with (if product is not basic) and brine. Dry over and concentrate.
Purification: Recrystallize from EtOAc/Hexanes or purify via silica chromatography.
Protocol B: Synthesis of Benzimidazole Scaffold (Cascade Sequence)
Objective: To synthesize 4-substituted benzimidazoles by leveraging the nitro group reduction and cyclization.
Reagents:
Intermediate from Protocol A (3-Fluoro-2-nitrobenzamide derivative)
Nucleophile (e.g., Morpholine, optional for
step)
Iron powder (Fe) / Ammonium Chloride (
) or /Pd-C
Formic Acid or Orthoformate (for cyclization)
Workflow:
Step 1 (
- Optional): If substitution of the fluorine is desired, treat the amide from Protocol A with a secondary amine (e.g., morpholine) in DMF at 80°C for 4 hours. The fluorine is displaced due to activation by the ortho-nitro group.
Step 2 (Nitro Reduction): Dissolve the nitro-compound in EtOH/
(4:1). Add Fe powder (5 equiv) and (5 equiv). Reflux for 2 hours. Filter through Celite to obtain the aniline.
Step 3 (Cyclization): Reflux the resulting aniline in formic acid (or triethyl orthoformate with cat. pTsOH) for 3–6 hours.
Result: Formation of the benzimidazole core.
Benzimidazole Synthesis Workflow
Figure 2: Sequential synthesis of 4-amino-benzimidazoles starting from 3-fluoro-2-nitrobenzoyl chloride.
Case Study Applications
Kinase Inhibitor Development
The 3-fluoro-2-nitrobenzoyl moiety is a precursor for quinazolinone-based kinase inhibitors .
Mechanism: The acyl chloride reacts with an anthranilic acid derivative. The subsequent ring closure involves the nitro group (after reduction) interacting with the amide carbonyl.
Advantage: The fluorine atom at position 3 (which becomes position 5 or 8 in the fused system depending on numbering) serves as a handle for late-stage diversification, allowing medicinal chemists to tune lipophilicity and metabolic stability.
Radiochemistry (Reference Standard)
While not a direct precursor for hot radiochemistry (which usually uses nitro-to-fluorine displacement), this reagent is essential for synthesizing "cold" standards of 3-fluoro-substituted tracers used in PET imaging studies.
Safety and Handling
Corrosivity: 3-Fluoro-2-nitrobenzoyl chloride hydrolyzes rapidly to form HCl and the corresponding benzoic acid. It causes severe skin burns and eye damage. Always wear a face shield and acid-resistant gloves.
Explosion Hazard: Like many nitro-aromatics, the residue after reaction may be thermally unstable. Do not distill distillation residues to dryness.
Lachrymator: The compound is a potent lachrymator. All operations must be performed in a well-ventilated fume hood.
References
BenchChem. 4-Fluoro-2-nitrobenzoyl chloride Properties and Applications. (Note: Analogous reactivity profile cited for isomer comparison). Available at:
Organic Chemistry Portal. Synthesis of Benzimidazoles. (General protocols for nitro-reduction/cyclization sequences). Available at:
National Institutes of Health (PubChem). 3-Fluoro-2-nitrobenzoyl chloride Compound Summary.[2] Available at:
Royal Society of Chemistry.Facile aromatic nucleophilic substitution reactions (
) in ionic liquid. (Demonstrates activation of fluoro-nitro systems). Available at:
MDPI.Base-Promoted
Reactions of Fluoro- and Chloroarenes. (Protocols for displacing fluorine in activated systems). Available at:
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Fluoro-2-nitrobenzoyl chloride in Pharmaceutical Intermediate Synthesis
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2 ) is a specialized electrophilic building block used in the synthesis of polycyclic nitrogen heterocycles, particularly 8-fluoro-quinazolin-4(3H)-ones and substituted benzamides .[1] Its unique substitution pattern—featuring a nitro group ortho to the carbonyl and a fluorine atom meta to the carbonyl—provides a "latent nucleophile" (via nitro reduction) and a metabolic blocking group (fluorine) in a single scaffold. This guide outlines the optimized protocols for its generation, handling, and downstream transformation into bioactive cores.
Chemical Profile
Data
CAS Number
1214343-72-2 (Acid Precursor: 1000339-51-4)
Formula
MW
203.55 g/mol
Appearance
Yellow to brownish crystalline solid or oil (low melting)
Reactivity Class
Hard Electrophile (Acyl Chloride), Latent Nucleophile (Nitro)
Key Application
Synthesis of Kinase Inhibitors, Antibacterials, and CNS agents
Reactivity & Mechanistic Insight
The utility of 3-fluoro-2-nitrobenzoyl chloride stems from the electronic interplay between its substituents:
Acyl Chloride (
): Highly reactive towards nucleophiles (amines, alcohols, Friedel-Crafts substrates). The ortho-nitro group provides steric bulk but also electron-withdrawing induction, increasing the electrophilicity of the carbonyl carbon.
Nitro Group (
): Positioned at C2, it serves as a "masked" amine. Upon reduction, it enables intramolecular cyclization with the amide carbonyl (formed in step 1), creating 6-membered heterocycles like quinazolinones.
Fluorine (
): Positioned at C3, it remains stable during standard acyl substitutions. In the final heterocyclic scaffold (e.g., quinazoline), this fluorine ends up at the 8-position , a strategic site for blocking oxidative metabolism (CYP450) and modulating lipophilicity.
Experimental Protocols
Protocol A: Activation & Generation (In-Situ)
Rationale: Commercial availability of the acid chloride can be sporadic or suffer from hydrolysis. Generating it fresh from 3-fluoro-2-nitrobenzoic acid ensures maximum purity for sensitive downstream couplings.
Application Note: Chemoselective Reaction of 3-Fluoro-2-nitrobenzoyl Chloride with Primary Amines
) Abstract & Introduction The reaction of 3-Fluoro-2-nitrobenzoyl chloride with primary amines is a pivotal transformation in medicinal chemistry, particularly in the synthesis of privileged pharmacophores such as quinaz...
Author: BenchChem Technical Support Team. Date: February 2026
)
Abstract & Introduction
The reaction of 3-Fluoro-2-nitrobenzoyl chloride with primary amines is a pivotal transformation in medicinal chemistry, particularly in the synthesis of privileged pharmacophores such as quinazolin-4-ones , benzimidazoles , and PARP inhibitors .
This substrate presents a unique chemoselectivity challenge:
Acyl Chloride (C1): Highly reactive towards nucleophilic acyl substitution.
Aryl Fluoride (C3): Significantly activated for Nucleophilic Aromatic Substitution (
) due to the strong electron-withdrawing effect of the ortho-nitro group (C2).
This guide provides a validated protocol to achieve exclusive amide formation while suppressing the competing displacement of the fluorine atom. It further details how to intentionally trigger the
pathway for the synthesis of diamine precursors.
Chemical Mechanism & Selectivity
The chemoselectivity of this reaction is governed by kinetic vs. thermodynamic control .
Path A: Amide Formation (Kinetic Control)
Mechanism: Nucleophilic attack at the carbonyl carbon.
Conditions: Low temperature (
to RT), non-polar solvents (DCM), stoichiometric amine.
Risk: If the reaction is heated during the amide coupling step, the product will be contaminated with the amino-substituted amide (double addition product).
Reaction Pathway Diagram[1]
Caption: Chemoselective pathways. Path A (Green) yields the target amide. Path B (Red) represents the side reaction (fluorine displacement) occurring with heat or excess amine.
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or THF (
concentration)
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Solvation: Dissolve the primary amine (1.05 equiv) and DIPEA (1.2 equiv) in anhydrous DCM. Cool the solution to
using an ice bath.
Addition: Dissolve 3-Fluoro-2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
Critical: Maintain internal temperature
. The exotherm from the acid chloride reaction can locally spike the temperature, triggering the side reaction.
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours.
Monitoring: Check TLC or LC-MS.[1] The acid chloride hydrolyzes rapidly on silica; monitor the disappearance of the amine or the formation of the amide peak (
).
Workup (Acid Wash):
Dilute with DCM.
Wash with
(cold) to remove unreacted amine and base. This step is vital to prevent during concentration.
Wash with saturated
and Brine.
Isolation: Dry over
, filter, and concentrate in vacuo at .
Yield Expectation: 85–95%
Purity: >98% (avoiding the amino-substituted impurity).
Method B: One-Pot
Diversification (Advanced)
Objective: If the goal is to replace the fluorine with a different amine (to form a 2,3-diamino scaffold).
Step 1: Follow Method A using Amine 1 (
) to form the amide.
Step 2: Do not work up. Add Amine 2 (
, 2.0 equiv) and switch solvent to DMF or heat the DCM solution to reflux (sealed tube if necessary).
Step 3: Heat at
for 4–6 hours.
Result: 3-(
-amino)-2-nitro---benzamide.
Data Summary & Troubleshooting
Issue
Observation
Root Cause
Solution
Impurity A
Mass = Target + Amine - HF
reaction (Fluorine displacement)
Reaction temp too high or excess amine used. Keep at .
Low Yield
Hydrolysis of acid chloride
Wet solvent or old reagent
Use anhydrous DCM; redistill acid chloride if liquid/yellow.
Regioselectivity
Wrong isomer formed
N/A (Substrate is defined)
Verify starting material is 3-fluoro-2-nitro (not 4-fluoro or 5-fluoro).
Solvent Compatibility Table
Solvent
Suitability
Comment
DCM
Excellent
Non-polar, low boiling point, suppresses .
THF
Good
Good solubility, but slightly higher risk of if heated.
DMF
Avoid
High polarity accelerates ; difficult to remove.
Water/Biphasic
Poor
Rapid hydrolysis of acid chloride.
Safety Considerations
Acid Chlorides: Corrosive and lachrymators. Release HCl gas upon contact with moisture. Handle in a fume hood.
Fluorine: The C-F bond is stable, but fluoride ions released during the
side reaction (if it occurs) can etch glass over long periods; however, in this organic synthesis context, it is generally managed by the aqueous workup.
References
Synthesis of Fluorinated Benzoyl Chlorides: Yang, J., et al. "Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene."[3] Asian Journal of Chemistry, 2013. Link
Amide Coupling Protocols: BenchChem Application Notes. "Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid." Link(Note: General protocol adapted for specific regioisomer).
SNAr vs. Acylation Selectivity: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of the American Chemical Society, 2016. Link
Patent Reference (Acid Precursor): CN103922942B. "Preparation method of 2-fluoro-3-nitrobenzoic acid." Link
Abstract This application note provides a comprehensive technical guide for the esterification of 3-Fluoro-2-nitrobenzoyl chloride (CAS 1214343-72-2) . Due to the specific ortho-nitro and meta-fluoro substitution pattern...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive technical guide for the esterification of 3-Fluoro-2-nitrobenzoyl chloride (CAS 1214343-72-2) . Due to the specific ortho-nitro and meta-fluoro substitution pattern, this intermediate exhibits unique steric and electronic properties that distinguish it from standard benzoyl chlorides. This guide details optimized protocols for reacting this acid chloride with primary, secondary, and hindered alcohols, ensuring high yields and purity for pharmaceutical intermediate synthesis.
Introduction & Compound Profile
3-Fluoro-2-nitrobenzoyl chloride is a critical building block in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and next-generation antibiotics. The presence of the electron-withdrawing nitro group at the ortho position (C2) and the fluorine atom at the meta position (C3) creates a highly electrophilic carbonyl center. However, the ortho-nitro group also introduces significant steric bulk, which can impede nucleophilic attack by hindered alcohols.
The esterification proceeds via a classic addition-elimination mechanism. The electronegative fluorine and nitro groups destabilize the carbonyl bond, making it highly susceptible to nucleophilic attack. However, the bulky ortho-nitro group requires careful control of reaction temperature and solvent choice to prevent side reactions or incomplete conversion.
Graphviz Diagram: Reaction Mechanism
Figure 1: Mechanism of base-mediated esterification of 3-Fluoro-2-nitrobenzoyl chloride.
Experimental Protocols
Protocol A: Standard Esterification (Primary Alcohols)
Best for: Methanol, Ethanol, Benzyl Alcohol, and unhindered primary alcohols.
Rationale: Primary alcohols are sufficiently nucleophilic to overcome the ortho-nitro steric hindrance at moderate temperatures. A weak base (Triethylamine or Pyridine) is sufficient to scavenge the HCl by-product.
Reagents:
3-Fluoro-2-nitrobenzoyl chloride (1.0 equiv)
Alcohol (1.1 - 1.5 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Solvation: Dissolve the Alcohol (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM (approx. 5-10 mL per gram of acid chloride). Cool to 0°C in an ice bath.
Addition: Dissolve 3-Fluoro-2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15-30 minutes.
Note: Exothermic reaction. Control addition rate to maintain Temp < 5°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (usually 20-30% EtOAc/Hexane) or LC-MS.
Quench & Workup:
Quench with saturated
solution.
Extract organic layer (DCM). Wash with 1M HCl (to remove excess amine), then Brine.
Dry over
, filter, and concentrate in vacuo.
Purification: Recrystallization (from EtOH/Heptane) or Flash Column Chromatography.
Best for: Isopropanol, tert-Butanol, Phenols, or complex scaffolds.
Rationale: The ortho-nitro group combined with a bulky alcohol creates significant steric clash. The addition of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst is essential. It forms a highly reactive N-acylpyridinium intermediate that facilitates the attack of the hindered alcohol.
Reagents:
3-Fluoro-2-nitrobenzoyl chloride (1.0 equiv)
Alcohol (1.0 - 1.2 equiv)
Triethylamine (2.0 equiv)
DMAP (0.1 - 0.2 equiv) [Catalyst]
DCM (Anhydrous)
Step-by-Step Workflow:
Setup: Flame-dry flask under
.
Catalyst Addition: Dissolve Alcohol, TEA, and DMAP in anhydrous DCM.
Acid Chloride Addition: Add the acid chloride (neat or in DCM) dropwise at 0°C .
Reaction:
Warm to RT. If conversion is slow (<50% after 4h), heat to reflux (40°C for DCM).
Critical: The ortho-nitro group may require reaction times up to 12-18 hours for bulky substrates.
Workup: Wash with 10% Citric Acid or 1M HCl (removes DMAP/TEA), then Sat.
, then Brine.
Purification: Silica gel chromatography is typically required to separate product from any hydrolyzed acid by-product.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Hydrolysis (Acid Formation)
Wet solvents or atmospheric moisture.
Use freshly distilled/anhydrous solvents. Keep under ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
.
Low Yield (Hindered Alcohol)
Steric clash between o-NO2 and alcohol.
Use Protocol B (DMAP). Switch solvent to Toluene and reflux.
Incomplete Conversion
Acid chloride degradation.
Verify reagent quality.[1][2] Use excess acid chloride (1.2-1.5 equiv).
Dark/Tar Formation
Thermal decomposition or amine oxidation.
Keep temperature < 40°C unless necessary. Ensure inert atmosphere.
Graphviz Diagram: Optimization Logic
Figure 2: Decision tree for reaction monitoring and optimization.
Safety & Handling (E-E-A-T)
Corrosivity: 3-Fluoro-2-nitrobenzoyl chloride releases HCl gas upon contact with moisture. Handle only in a fume hood.
Energetic Instability: Nitro-aromatics can be energetically unstable. While the acid chloride is generally stable at RT, do not distill the residue to dryness at high temperatures (>100°C), as concentrated nitro-compounds can decompose violently [1].
Lachrymator: Wear goggles and face shield. Vapors are irritating to eyes and respiratory tract.
References
ChemicalBook. (2023). 3-Fluoro-2-nitrobenzoyl chloride Properties and Safety. Retrieved from
Sigma-Aldrich. (2023). Synthesis of Nitro-substituted Benzoyl Chlorides.[3] Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235671 (3-Fluoro-2-nitrobenzoic acid). Retrieved from
Organic Syntheses. (1941). p-Nitrobenzoyl Chloride (General Protocol for Nitro-acid Chlorides).Org.[4][5] Synth. 1941, 21, 84. Retrieved from
Catalysts for reactions with 3-Fluoro-2-nitrobenzoyl chloride
Executive Summary 3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a high-value electrophilic building block in medicinal chemistry, particularly for synthesizing poly-heterocyclic scaffolds like quinazolinones an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2) is a high-value electrophilic building block in medicinal chemistry, particularly for synthesizing poly-heterocyclic scaffolds like quinazolinones and benzimidazoles (often found in PARP and kinase inhibitors). Its unique reactivity stems from the "push-pull" electronic effects of its substituents:
Acyl Chloride (C1): A hard electrophile susceptible to nucleophilic acyl substitution.
Nitro Group (C2): A strong electron-withdrawing group (EWG) that sterically hinders C1 but electronically activates C3.
Fluorine (C3): A leaving group activated for Nucleophilic Aromatic Substitution (
) by the ortho-nitro group.
This guide details catalytic protocols to selectively manipulate these sites, ensuring high yield and purity.
Reactivity Profile & Strategic Planning
Before selecting a catalyst, one must understand the competitive landscape of the molecule. The ortho-nitro group creates a "reactivity pivot."
Caption: Functional map of 3-Fluoro-2-nitrobenzoyl chloride. The C2-Nitro group activates C3-Fluorine for substitution while sterically crowding C1.
Protocol A: Catalytic Amidation (The C1 Handle)
Objective: Synthesize amide intermediates without hydrolyzing the chloride or displacing the fluorine prematurely.
Challenge: The C2-nitro group provides steric bulk, potentially slowing down direct amine attack.
Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium salt, which is less sensitive to steric hindrance than the neutral acid chloride.
Mechanism of Action (DMAP Catalysis)
The DMAP acts as a "acyl transfer agent," effectively shuttling the acyl group to the nucleophile.
Figure 2: DMAP Catalytic Cycle
Caption: DMAP accelerates amidation by forming a reactive N-acylpyridinium intermediate, bypassing steric hindrance from the ortho-nitro group.
Experimental Protocol
Reagents:
3-Fluoro-2-nitrobenzoyl chloride (1.0 equiv)
Primary/Secondary Amine (1.05 equiv)
Triethylamine (
) (1.2 equiv) - Acts as the HCl scavenger.
DMAP (0.05 - 0.1 equiv) - The catalyst.
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step:
Preparation: Dissolve the amine (1.05 eq) and
(1.2 eq) in anhydrous DCM under atmosphere. Cool to 0°C.
Catalyst Addition: Add DMAP (5-10 mol%). Stir for 5 minutes.
Substrate Addition: Dissolve 3-Fluoro-2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: Dropwise addition controls the exotherm.
Reaction: Allow warming to Room Temperature (RT). Monitor by TLC/LC-MS. (Reaction is typically complete in <2 hours due to DMAP acceleration).
Workup: Wash with 1M HCl (to remove DMAP and excess amine), then saturated
, then Brine. Dry over .
Table 1: Catalyst Comparison for Amidation
Catalyst
Loading
Reaction Time
Yield
Notes
None
N/A
6-12 h
75-85%
Slow due to steric hindrance of .
Pyridine
1.0 eq
4-6 h
85-90%
Acts as solvent/base; harder to remove than catalytic DMAP.
DMAP
0.05 eq
0.5 - 2 h
95-99%
Best balance of speed and purity.
Protocol B: Friedel-Crafts Acylation[1]
Objective: Attach the benzoyl fragment to an aromatic ring (e.g., to form a diaryl ketone).
Challenge: The acid chloride is deactivated by the EWGs (
, F), making the formation of the acylium ion difficult.
Solution: Use a strong Lewis Acid () or a modern catalytic alternative (Triflic Acid/Bi(OTf)3) if the substrate is sensitive.
Protocol (Standard
)
Setup: Flame-dry a 3-neck flask. Add
(1.2 equiv) and anhydrous 1,2-dichloroethane (DCE).
Activation: Add 3-Fluoro-2-nitrobenzoyl chloride (1.0 equiv) at 0°C. Stir for 15 mins to form the acylium complex.
Substrate Addition: Add the aromatic substrate (e.g., benzene, fluorobenzene) dropwise.
Heating: Heat to 60-80°C. The
group prevents the ring from acting as a nucleophile (self-reaction), ensuring only the substrate reacts.
Quench: Pour onto ice/HCl.
Protocol C:
Fluorine Displacement (The C3 Handle)
Objective: Replace the Fluorine atom with a nucleophile (amine, alkoxide, thiol).
Scientific Insight: The Fluorine at C3 is ortho to the Nitro group at C2. This is the classic "Ortho-Nitro Effect." The Nitro group stabilizes the Meisenheimer complex intermediate by withdrawing electron density, making F a labile leaving group.
Catalysts:
Phase Transfer Catalysts (PTC): Tetrabutylammonium bromide (TBAB) or 18-Crown-6. Essential for biphasic reactions (e.g., solid base/organic solvent).
Base Catalysts:
or .
Figure 3:
Workflow
Caption: The S_NAr reaction proceeds via a Meisenheimer complex, heavily favored by the electron-withdrawing nitro group adjacent to the fluorine.
Experimental Protocol (Post-Amidation)
Note: Perform this after Protocol A to avoid competing reaction at the acyl chloride.
Dissolution: Dissolve the amide product (from Protocol A) in DMF or DMSO (polar aprotic solvents accelerate
).
Base & Catalyst: Add
(2.0 equiv). If the nucleophile is bulky or the reaction is slow, add TBAB (5 mol%) or 18-Crown-6 (5 mol%) .
Nucleophile: Add the nucleophile (1.1 equiv).
Temperature: Heat to 50-80°C. (The activated F reacts milder than unactivated aryl fluorides).
Monitoring: Watch for the disappearance of the Fluorine signal in
NMR (approx -110 to -120 ppm usually shifts or disappears upon substitution).
References
Mechanism of DMAP Catalysis: Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8(12), 981.
Friedel-Crafts Acylation Guide: "Friedel-Crafts Acylation of Aromatics." Organic Chemistry Portal.
Ortho-Nitro Effect in S_NAr: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
Synthesis of Fluorinated Benzoyl Chlorides: "Process for producing nitrobenzoyl chloride." Google Patents, CA2821517A1.
Iron-Catalyzed Amidation: "Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides." RSC Advances, 2021 .
Method
Application Note: Solvent Selection & Reaction Protocols for 3-Fluoro-2-nitrobenzoyl Chloride
Executive Summary & Chemical Profile[1][2][3][4] 3-Fluoro-2-nitrobenzoyl chloride is a high-value electrophilic building block used frequently in the synthesis of kinase inhibitors and fluorinated heterocycles. Its react...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3][4]
3-Fluoro-2-nitrobenzoyl chloride is a high-value electrophilic building block used frequently in the synthesis of kinase inhibitors and fluorinated heterocycles. Its reactivity is defined by the synergy of three functional groups: the acyl chloride (-COCl), the nitro group (-NO2), and the fluorine atom (-F).
While the acyl chloride is the primary reactive center, the 2-nitro group exerts a profound ortho-effect, providing both steric bulk and strong electron-withdrawing character. Crucially, the 3-fluorine atom is activated by the adjacent nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.
Successful utilization requires a solvent system that:
Solubilizes the highly polar nitro-aromatic scaffold.
Maintains inertness toward the acyl chloride (preventing hydrolysis).
Mitigates the risk of side-reactions (specifically SNAr displacement of the fluorine).
Chemical Specifications
Property
Data
CAS Number
1214343-72-2 (Generic) / 57750-82-0 (Isomer var.)
Molecular Formula
C₇H₃ClFNO₃
Molecular Weight
203.55 g/mol
Physical State
Low-melting solid / oil (MP ~46°C)
Reactivity Class
Moisture-sensitive; Corrosive; Electrophilic
Solvent Selection Matrix
The choice of solvent dictates reaction kinetics and impurity profiles. The table below categorizes common solvents based on their compatibility with 3-Fluoro-2-nitrobenzoyl chloride.
Solvent Compatibility Table[3]
Solvent
Suitability
Mechanistic Notes & Risks
Dichloromethane (DCM)
Ideal
Standard Choice. Excellent solubility for the acyl chloride. Low boiling point allowing easy removal. Non-nucleophilic.
Tetrahydrofuran (THF)
Excellent
Good for polar nucleophiles. Must be anhydrous and stabilizer-free if possible. Can coordinate with Lewis acids if used.
Toluene
Good
Best for reflux conditions or when product precipitation is desired. Less solubilizing for the nitro-compound at low temps.
Acetonitrile (MeCN)
Moderate
Good for polar reactants. Risk:[1] Can accelerate hydrolysis if trace water is present due to high polarity.
DMF / DMAc
Caution
Use only as catalyst. Bulk DMF can react with acyl chlorides (Vilsmeier-Haack type side reactions) and is hard to remove.
DMSO
AVOID
DANGER. DMSO can react violently with acyl chlorides (Pummerer rearrangement/swern-like decomposition), generating toxic byproducts and heat.
Alcohols / Water
AVOID
Incompatible. Will instantly hydrolyze to the acid or form esters (unless the alcohol is the intended reactant).[2]
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on your specific nucleophile and reaction constraints.
Figure 1: Solvent selection workflow based on nucleophile type and solubility.
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Gold Standard")
Application: Synthesis of drug intermediates where the 3-fluoro and 2-nitro groups must remain intact.
Rationale: The reaction is exothermic. Low temperature (0°C) prevents the amine from attacking the activated fluorine atom (SNAr side reaction).
Reagents:
3-Fluoro-2-nitrobenzoyl chloride (1.0 equiv)
Amine Nucleophile (1.0 - 1.1 equiv)
Triethylamine (Et₃N) or DIPEA (1.2 - 1.5 equiv) [HCl Scavenger]
Preparation: Oven-dry a round-bottom flask and purge with Nitrogen or Argon.
Nucleophile Solution: Dissolve the Amine and Base (Et₃N) in anhydrous DCM (approx. 10 mL per gram of reactant).
Cooling: Submerge the flask in an ice/water bath to reach 0°C.
Addition: Dissolve 3-Fluoro-2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
Critical: Do not add the amine to the acid chloride; add the acid chloride to the amine. This ensures the base neutralizes HCl immediately.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.
Note: Do not use methanol for LC-MS sample prep without quenching first, or you will form the methyl ester artifact.
Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine/base), then sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.
Protocol B: Esterification (Sterically Demanding)
Application: Attaching the benzoyl group to alcohols or phenols.
Rationale: The 2-nitro group provides steric hindrance. A stronger catalyst (DMAP) is often required.
Dissolution: Dissolve the alcohol and base (Pyridine or Et₃N) in the solvent.
Catalyst: If using Et₃N, add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric bulk of the 2-nitro group.
Addition: Add the acid chloride solution dropwise at 0°C.
Reflux (Optional): If the reaction is sluggish at RT (due to the 2-nitro steric effect), switch solvent to Toluene and heat to 60–80°C.
Warning: Higher temperatures increase the risk of displacing the 3-fluorine if the alcohol is nucleophilic enough. Monitor strictly.
Critical Mechanistic Risks: The SNAr Trap
A common failure mode with this specific scaffold is the unintended displacement of the fluorine atom.
The Mechanism:
The nitro group at position 2 is electron-withdrawing. While it sterically hinders the carbonyl at position 1, it electronically activates the fluorine at position 3 (ortho to the nitro). If you use a strong nucleophile (like a primary amine) and heat the reaction, you may get a double substitution:
Displacement of Fluorine by the amine (Undesired Impurity).
Visualizing the Risk:
Figure 2: Competing reaction pathways. Control temperature to favor Product A.
Safety & Handling
Corrosivity: This compound generates HCl gas upon contact with moisture. Open containers only in a fume hood.
Explosion Hazard (DMSO): Never mix acyl chlorides with DMSO. The reaction is exothermic and can lead to runaway decomposition.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. If the solid turns into a sticky gum, it has likely hydrolyzed; check purity before use.
References
Fisher Scientific. Safety Data Sheet: 3-Fluorobenzoyl chloride. Retrieved from
BenchChem. Synthesis of 3-Fluorobenzoyl-CoA for Research Applications. Retrieved from
National Institutes of Health (NIH). Studies on repository compound stability in DMSO under various conditions. PubMed.[5] Retrieved from
Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from
ChemGuide. The Reaction of Acyl Chlorides with Ammonia and Primary Amines. Retrieved from
Large-scale synthesis of 3-Fluoro-2-nitrobenzoyl chloride
Application Note: Large-Scale Synthesis of 3-Fluoro-2-nitrobenzoyl Chloride Executive Summary This guide details the process chemistry and engineering controls required for the large-scale synthesis (1–10 kg) of 3-Fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Large-Scale Synthesis of 3-Fluoro-2-nitrobenzoyl Chloride
Executive Summary
This guide details the process chemistry and engineering controls required for the large-scale synthesis (1–10 kg) of 3-Fluoro-2-nitrobenzoyl chloride (CAS: 1214343-72-2). This compound is a critical electrophilic building block in the synthesis of fluoro-quinolone antibiotics and next-generation kinase inhibitors.
The protocol transitions from bench-scale discovery methods to a robust, scalable process using Thionyl Chloride (
) with DMF catalysis . Key emphasis is placed on thermal safety (managing the ortho-nitro effect), off-gas scrubbing, and impurity control.
Strategic Analysis & Retrosynthesis
The target molecule features an acid chloride moiety adjacent to a nitro group and a fluorine atom.[1][2][3] The ortho-nitro positioning creates significant steric bulk and electronic deactivation, requiring catalytic activation to achieve complete conversion.
Retrosynthetic Pathway
The most reliable route utilizes 3-Fluoro-2-nitrobenzoic acid as the starting material. Direct chlorination is preferred over the use of oxalyl chloride for kilogram-scale batches due to cost and atom economy.
Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the acid chloride.
Process Safety Assessment (PSA)
Before initiating scale-up, the following hazards must be mitigated.
Hazard Class
Specific Risk
Mitigation Strategy
Thermal Instability
Ortho-nitro benzoyl derivatives can exhibit autocatalytic decomposition at elevated temperatures (>150°C).
Strict Limit: Do not exceed 110°C in the reactor or jacket. Perform DSC (Differential Scanning Calorimetry) on the crude mixture before distillation.
Gas Evolution
Reaction releases stoichiometric volumes of and gas (approx. 500 L gas per 1 kg substrate).
Use a Caustic Scrubber (NaOH) connected to the reactor vent. Ensure nitrogen sweep is active.
Water Reactivity
Product hydrolyzes violently to release and regenerate the starting acid.
Ensure reactor is dried (KF < 100 ppm). Use anhydrous solvents.[1] Store product under .
Detailed Experimental Protocol (10 kg Scale)
Reaction Scheme:
Materials & Equipment
Reactor: 50 L Glass-Lined Reactor (GLR) with overhead stirring, reflux condenser, and jacketed heating/cooling.
Observation: The slurry will thin as the acid chloride forms (it is more soluble in toluene).
Step 3: Reaction Phase
6. Ramp reactor temperature to 80–85°C (Reflux) over 1 hour.
7. Hold at reflux for 4–6 hours .
8. IPC (In-Process Control): Sample 50 µL, quench in methanol (forms methyl ester), and analyze by HPLC.
Specification: < 1.0% Starting Material (as methyl ester).
Step 4: Distillation & Workup
9. Cool reactor to 40°C.
10. Switch condenser to distillation mode. Apply vacuum (gradually to 100 mbar).
11. Distill off excess
and Toluene until reactor volume is reduced by ~30%.
Safety: The distillate contains . Treat as hazardous waste.[4]
(Optional for high purity) Perform a fractional vacuum distillation of the residue.
Boiling Point: Product boils at approx. 130–140°C at 5 mmHg (estimated based on analogues).
Note: For many applications, the "stripped crude" in toluene solution is used directly in the next step to avoid thermal stress.
Analytical & Quality Control
HPLC Method (Derivatization)
Because acid chlorides are unstable on reverse-phase columns, they are derivatized to methyl esters for analysis.
Sample Prep: Dissolve 10 mg reaction mixture in 1 mL anhydrous Methanol. Shake for 5 mins.
Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.
Detection: UV at 254 nm.
Retention: Methyl 3-fluoro-2-nitrobenzoate will elute later than the parent acid.
Specification Table
Parameter
Specification
Method
Appearance
Off-white to yellow low-melting solid/oil
Visual
Purity
> 97.0% (a/a)
HPLC (as methyl ester)
Identity
Conforms to Structure
H-NMR / IR (C=O stretch ~1790 cm⁻¹)
Thionyl Chloride
< 0.5%
GC-Headspace
Mechanism & Workflow Visualization
The DMF-catalyzed mechanism ensures rapid conversion even with the electron-withdrawing nitro group present.
Figure 2: Catalytic cycle showing DMF activation of Thionyl Chloride.
Application Note: High-Fidelity Reduction Strategies for 3-Fluoro-2-nitrobenzoyl Chloride Derivatives
This Application Note and Protocol Guide addresses the specific challenges of handling 3-Fluoro-2-nitrobenzoyl chloride , a highly reactive, sterically congested, and chemically sensitive scaffold. Executive Summary & St...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide addresses the specific challenges of handling 3-Fluoro-2-nitrobenzoyl chloride , a highly reactive, sterically congested, and chemically sensitive scaffold.
Executive Summary & Strategic Analysis
The reduction of the nitro group in 3-Fluoro-2-nitrobenzoyl chloride presents a classic "chemoselectivity paradox" in organic synthesis. The substrate contains three mutually incompatible features in close proximity:
Acyl Chloride (
): Highly electrophilic and moisture-sensitive. It is incompatible with standard aqueous reduction conditions (e.g., Fe/HCl) or nucleophilic solvents (alcohols) often used in hydrogenation.[1]
Nitro Group (
): The target for reduction, located at the sterically crowded ortho position relative to the carbonyl.
Fluorine Atom (C-3): Susceptible to hydrodefluorination (C-F cleavage) under catalytic hydrogenation conditions, a side reaction driven by the formation of stable HF and thermodynamic aromatic stabilization.
Core Directive: It is chemically unsound to reduce the nitro group while the acyl chloride is intact. The resulting amino-acid chloride (2-amino-3-fluorobenzoyl chloride) is inherently unstable, prone to rapid self-polymerization (forming polyamides) or hydrolysis.
The Solution: This guide details the "Derivatize-First" strategy . The acyl chloride must first be captured as a stable amide or ester before the nitro reduction is attempted.
Strategic Workflow Visualization
The following flowchart illustrates the critical decision pathways. The "Red Zone" indicates the unstable route, while the "Green Zone" represents the validated protocol.
Caption: Strategic decision tree contrasting the unstable direct reduction route with the robust derivatization-first approach.
Detailed Protocols
Protocol A: Preparation of the Stable Intermediate (Amidation)
Objective: Convert the unstable acid chloride into a robust nitro-amide scaffold suitable for reduction.
Reagents:
3-Fluoro-2-nitrobenzoyl chloride (1.0 equiv)
Primary/Secondary Amine (1.1 equiv) (e.g., Aniline, Morpholine, or Alkyl amine)[1]
Best for: Large scale, minimal purification.[1]
Risk: High risk of defluorination if not buffered.
The "Acidic Buffer" Modification:
Standard Pd/C hydrogenation often cleaves C-F bonds. Adding an acid inhibits the oxidative addition of Palladium into the C-F bond.
Best for: Small scale, highly sensitive substrates, or if Method 1 fails (defluorination observed).[1]
Mechanism: Single Electron Transfer (SET) mechanism is sterically forgiving and does not attack the C-F bond.
Common Failure Mode: Defluorination
If you observe a mass of [M-20] (Loss of HF) in Method 1:
Switch catalyst to Sulfided Pt/C .
Increase Acetic Acid concentration.
Switch entirely to Method 2 (Iron) .
Safety & References
Safety Warnings:
Acyl Chlorides: Hydrolyze to release HCl gas and HF (if decomposition occurs). Handle in a fume hood.
Fluorine Cleavage: If defluorination occurs, Hydrofluoric Acid (HF) may be generated in trace amounts.[1] Use plastic labware if possible or quench with Calcium Carbonate.
Nitro Compounds: Potentially explosive residues. Do not distill nitro-containing reaction mixtures to dryness if overheating is possible.
References:
Preparation of Fluoronitrobenzene Derivatives:
Patent: "Process for hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5,068,436. (Demonstrates the use of acidic media to prevent defluorination).
Chemoselective Reduction Reviews:
Review: "Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality." ResearchGate.[5] (Validates the Fe/NH4Cl and Hydrogenation protocols).
Amide Synthesis from Acid Chlorides:
Protocol: "Synthesis of Amides from Acid Chlorides and Amines."[2][4][6] BenchChem Protocols. (Standardizes the derivatization step).
Technical Support: Optimizing Reactions with 3-Fluoro-2-nitrobenzoyl Chloride
Executive Summary: The "Dual-Electrophile" Hazard Researchers often underestimate 3-Fluoro-2-nitrobenzoyl chloride .[1] Unlike standard benzoyl chlorides, this molecule possesses two highly reactive electrophilic sites,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual-Electrophile" Hazard
Researchers often underestimate 3-Fluoro-2-nitrobenzoyl chloride .[1] Unlike standard benzoyl chlorides, this molecule possesses two highly reactive electrophilic sites, creating a competition between the desired reaction and fatal side pathways.[2]
The Carbonyl Carbon (C1): The intended site for acylation. It is hyper-activated by the electron-withdrawing nitro group at the ortho position.[1]
The Fluorinated Carbon (C3): The fluorine atom is ortho to the nitro group. This setup creates a textbook substrate for Nucleophilic Aromatic Substitution (
The Critical Insight: If your reaction temperature drifts above 0°C or if you use excess base, your amine nucleophile will not just form the amide; it will displace the fluorine atom, permanently ruining the scaffold.
Troubleshooting Guide: Common Failure Modes
Issue A: "My clear oil turned into a white solid before I could use it."
Diagnosis:Hydrolysis (Formation of 3-Fluoro-2-nitrobenzoic acid).[1][2][4]
The Science: The electron-withdrawing effect of the -NO2 group (via induction and resonance) makes the carbonyl carbon significantly more electropositive than in unsubstituted benzoyl chloride. It rips moisture from the air within seconds.
The Fix:
Storage: Store under Argon/Nitrogen at -20°C.
Handling: Do not weigh on an open balance. Dissolve in dry DCM/THF inside the original bottle if possible, or use a Schlenk line.
Recovery: If the solid is pure acid, you can regenerate the acid chloride using Thionyl Chloride (
) and catalytic DMF, but you must distill off the completely to avoid side reactions in the next step.[2]
Issue B: "I see a mass shift of [M+Nu – 19] or unexpected aromatic signals in NMR."
The Science: You intended to attack the acid chloride (Acylation). However, the amine also attacked the C3 position, displacing the fluorine.[2]
Mechanism:[3][5][6][7][8][9][10] The Nitro group stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the attack on the ring.
The Fix:
Temperature Control: This is the primary variable. Acylation (C1 attack) has a lower activation energy (
) than (C3 attack).[2] Keep the reaction between -78°C and -10°C . Never let it reach RT until the acid chloride is consumed.
Base Selection: Switch from strong bases (TEA) to hindered, non-nucleophilic bases (DIPEA) or inorganic buffers (
Issue C: "I have a high molecular weight impurity (2x Mass)."
Diagnosis:Anhydride Formation.
The Science: Trace water hydrolyzes a small amount of acid chloride to the carboxylic acid. This acid then attacks a remaining acid chloride molecule.
The Fix: Ensure solvents are anhydrous (<50 ppm water). Add the amine slowly to ensure it outcompetes the hydrolyzed acid species.
Visualizing the Competition (Pathway Logic)
The following diagram illustrates the kinetic competition. You must stay in the "Green Zone" (Kinetic Control) to succeed.
Caption: Kinetic competition between Acylation (Path A) and Nucleophilic Aromatic Substitution (Path B). The nitro group activates both, but low temperature isolates Path A.[2]
Optimized Experimental Protocol
Objective: Synthesis of an amide while suppressing Fluorine displacement.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add Anhydrous DCM and the Amine + DIPEA .
Cooling (Critical): Cool the amine solution to -10°C using an ice/salt bath or acetone/dry ice.
Addition: Dissolve the 3-Fluoro-2-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 20–30 minutes.
Why? Keeping the acid chloride concentration low relative to the amine prevents anhydride formation, while the low temperature prevents the amine from attacking the fluorine.
Reaction: Stir at -10°C for 1 hour. Monitor by TLC/LCMS.
Stop Condition: Do not warm to room temperature unless unreacted acid chloride persists and no product is forming.
Quench: Quench with saturated
solution while still cold.
Workup: Extract with DCM, wash with brine, dry over
.
Comparative Data: Reactivity Profile
Parameter
Standard Benzoyl Chloride
3-Fluoro-2-nitrobenzoyl Chloride
Consequence
Carbonyl Electrophilicity
Moderate
Very High
Reacts violently with water; requires lower temps.[1][2]
Technical Support Center: Purification of 3-Fluoro-2-nitrobenzoyl Chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-nitrobenzoyl chloride. It addresses common purification challenges and provides troub...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-nitrobenzoyl chloride. It addresses common purification challenges and provides troubleshooting strategies based on established chemical principles and field-proven insights.
Introduction to Purification Challenges
3-Fluoro-2-nitrobenzoyl chloride is a highly reactive acyl chloride, making its purification a critical yet challenging step in any synthetic workflow. Its reactivity, particularly its sensitivity to moisture, is the primary source of purification difficulties. The presence of a nitro group ortho to the acyl chloride functionality also introduces thermal instability, a critical safety consideration, especially during distillation.
This guide is structured to help you navigate these challenges, from identifying common impurities to selecting and optimizing the appropriate purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Fluoro-2-nitrobenzoyl chloride?
A1: The most prevalent impurities typically include:
Hydrolysis Product: 3-fluoro-2-nitrobenzoic acid formed by the reaction of the acyl chloride with trace moisture.[1][2]
Excess Chlorinating Agent: Residual thionyl chloride (SOCl₂) from the synthesis step.[3][4][5]
Colored Byproducts: These can arise from impurities in the thionyl chloride or from side reactions at elevated temperatures.[3] Using aged or impure thionyl chloride can introduce sulfur compounds that lead to a yellow or brown product.
Q2: How can I monitor the progress of the reaction to form 3-Fluoro-2-nitrobenzoyl chloride?
A2: Direct monitoring by TLC can be challenging due to the rapid hydrolysis of the acyl chloride on the silica plate, which would show up as the starting carboxylic acid. A more reliable method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or benzylamine, and then analyze the resulting stable ester or amide by TLC or LC-MS.[3] The disappearance of the starting carboxylic acid spot would indicate reaction completion.
Q3: What are the ideal storage conditions for 3-Fluoro-2-nitrobenzoyl chloride?
A3: Due to its high reactivity with water, it must be stored under strictly anhydrous conditions.[6] Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. A desiccator is also recommended.
1. Ensure an excess of thionyl chloride (1.5-2.0 equivalents) is used. Consider adding a catalytic amount of DMF. Extend the reaction time or increase the temperature (reflux). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents for any extractions. 3. Use high-purity, dry 3-fluoro-2-nitrobenzoic acid and freshly distilled or newly opened thionyl chloride.
Product is a Dark Brown or Yellow Oil/Solid
1. Use of old or impure thionyl chloride. 2. Overheating during the reaction or distillation, causing decomposition.[7] 3. Side reactions catalyzed by impurities.
1. Distill the thionyl chloride before use. 2. Avoid excessive heating. If distillation is necessary, perform it under high vacuum to lower the boiling point. 3. Consider a recrystallization step. If the color persists, a charcoal treatment during recrystallization may be effective. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon, filter hot, and then allow to crystallize.[8][9]
Product Solidifies in the Condenser During Distillation
The melting point of the product is higher than the temperature of the condenser cooling water.
Use a distillation setup with a jacketed condenser through which you can circulate warm water instead of cold water. Alternatively, a short-path distillation apparatus can minimize the surface area for solidification.
Violent Decomposition During Distillation
Thermal instability of the ortho-nitro-substituted benzoyl chloride.[7]
CRITICAL SAFETY WARNING: Do not attempt to distill ortho-nitro-substituted benzoyl chlorides at atmospheric pressure.[7][10] Always use high vacuum to keep the distillation temperature as low as possible. Never heat the distillation pot with a direct flame. Use an oil bath and monitor the temperature carefully. It is strongly recommended to use a blast shield. For larger scales, consider purification by recrystallization instead of distillation.
Product is Contaminated with Starting Carboxylic Acid
1. Incomplete reaction. 2. Hydrolysis of the product by atmospheric moisture after the reaction is complete.
1. See "Low Yield" troubleshooting. 2. Work up the reaction quickly and under anhydrous conditions. If the product is a solid, washing the crystals with a cold, non-polar, anhydrous solvent during vacuum filtration can help remove residual acid.
Purification Protocols
Workflow for Selecting a Purification Method
Caption: Decision workflow for purification.
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is suitable for liquid acyl chlorides or low-melting solids and is effective at removing non-volatile impurities like the starting carboxylic acid.[11][12]
Critical Safety Note: Ortho-nitro-substituted benzoyl chlorides can decompose explosively at elevated temperatures.[7][10] This procedure must be performed behind a blast shield and with extreme caution.
Step-by-Step Methodology:
Preparation: Assemble a fractional distillation apparatus for vacuum. Ensure all glassware is oven-dried and joints are greased to ensure a good seal.
Charge the Flask: Add the crude 3-Fluoro-2-nitrobenzoyl chloride to the distillation flask along with a magnetic stir bar for smooth boiling.
Remove Volatiles: If excess thionyl chloride is present, it can be removed first. Heat the flask gently under reduced pressure (from a water aspirator) to distill the lower-boiling thionyl chloride (b.p. 76 °C).
High Vacuum Distillation: Once the excess thionyl chloride is removed, connect the apparatus to a high-vacuum pump.
Heating: Gently heat the distillation flask using an oil bath. Slowly increase the temperature until the product begins to distill.
Collect Fractions: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure, but based on analogs, it will be significantly lower than the atmospheric boiling point.
Shutdown: After collecting the product, allow the apparatus to cool completely before slowly reintroducing air to prevent thermal shock and potential explosions.
This table provides boiling points for similar compounds to estimate the distillation conditions for 3-Fluoro-2-nitrobenzoyl chloride. The actual boiling point under vacuum will need to be determined empirically.
Protocol 2: Purification by Recrystallization
Recrystallization is often a safer and highly effective method for purifying solid acyl chlorides.[8][15][16] The key is to use a solvent in which the acyl chloride is soluble when hot but insoluble when cold, and which is completely anhydrous.
Step-by-Step Methodology:
Solvent Selection: Choose a dry, non-polar solvent. Good candidates include hexane, heptane, carbon tetrachloride, or toluene.[3][13] Perform a small-scale test to find a suitable solvent.
Dissolution: In a dry flask under an inert atmosphere, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, dry flask.
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. It is crucial to perform this step quickly to minimize exposure to atmospheric moisture.
Washing and Drying: Wash the crystals on the filter with a small amount of cold, fresh solvent. Dry the crystals under high vacuum.
Caption: Recrystallization workflow.
References
Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
PubMed. (2004, November 11). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. [Link]
Unknown. (n.d.). Thermal degradation of fluoropolymers. [Link]
PubMed. (2013, December 20). Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples. [Link]
PMC. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
U.S. Environmental Protection Agency. (2025, October 15). 4-Fluoro-2-nitrobenzoyl chloride Properties. [Link]
Allen. (n.d.). Benzoic acid with "SOCl"_(2) to give. [Link]
ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. [Link]
Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!. [Link]
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Fluoro-2-nitrobenzoyl Chloride Optimization
Executive Summary: The Thermal Paradox
Compound: 3-Fluoro-2-nitrobenzoyl chloride
Key Challenge: This molecule presents a classic "1,2,3-substitution" conflict.[1] The 2-nitro group provides steric hindrance that slows down the desired acylation at the 1-carbonyl position, tempting researchers to raise the temperature.[1] However, the 2-nitro group also electronically activates the 3-fluorine for Nucleophilic Aromatic Substitution (
), a side reaction that accelerates exponentially with heat.[1]
The Golden Rule: Optimization is not about maximizing heat; it is about maximizing time at low temperature to favor kinetic control (acylation) over thermodynamic stability (
or hydrolysis).
Part 1: Critical Handling & Stability (The Basics)
Q: What is the optimal storage temperature vs. reaction temperature?
A: Do not confuse the two.
Storage: Store at 2°C to 8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis produces HCl and the corresponding benzoic acid, which is unreactive in direct coupling.[1]
Reaction: The optimal reaction window is -10°C to 0°C for the addition phase, warming to 20°C (Room Temp) only if conversion stalls.[1]
Warning: Exceeding 40°C significantly increases the risk of fluorine displacement by your nucleophile.
Q: How do I assess if my starting material has degraded before starting?
A: Perform a "Visual & Solubility Check":
Visual: Pure acid chloride is typically a yellow/off-white crystalline solid or oil. A white crust indicates hydrolysis (benzoic acid formation).[1]
Solubility: Dissolve a small amount in dry DCM. The acid chloride should dissolve clearly. If a white precipitate remains that is insoluble in DCM but soluble in aqueous base, it is the hydrolyzed acid.[1] Do not proceed without re-purifying (thionyl chloride reflux) or purchasing fresh stock.
Part 2: Reaction-Specific Troubleshooting (The Core)
Scenario A: "My yield is low, and I see unreacted amine."
Diagnosis: Steric hindrance from the 2-nitro group is blocking the nucleophile from attacking the carbonyl.
The Wrong Fix: Heating the reaction to reflux. This will trigger side reactions.
The Correct Fix:
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the bulk acid chloride, facilitating the attack of your amine.[1]
Concentration: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M) to drive kinetics without adding thermal energy.
Scenario B: "I see a +17 or +30 mass impurity in LCMS."
Diagnosis: You have triggered Nucleophilic Aromatic Substitution (
) .
Mechanism: The nucleophile (amine/alcohol) attacked the C-3 position, displacing the Fluorine atom.[1] This is favored because the leaving group (F) is ortho to the electron-withdrawing Nitro group.
Cause: Temperature was too high (>40°C) or the base (e.g., TEA/DIPEA) was added too quickly, causing a localized exotherm.[1]
Solution:
Repeat the experiment starting at -20°C .
Add the base dropwise over 30 minutes.
Switch to a non-nucleophilic base (e.g., DIPEA instead of Pyridine) if the base itself is attacking.[1]
Scenario C: "The reaction turned black/tarry violently."
Diagnosis: Thermal runaway / Decomposition.
Cause: Nitro-aromatic acid chlorides are high-energy species. Rapid addition of nucleophiles releases significant heat (exothermic acylation).[1] If the solvent boils, the concentration spikes, leading to polymerization.[1]
Solution:
Use Dichloromethane (DCM) or THF as solvent (excellent heat dissipation).[1]
Install an internal temperature probe. Ensure internal temp never exceeds 5°C during addition.
Part 3: Optimized Experimental Protocol
Objective: Amide coupling of 3-Fluoro-2-nitrobenzoyl chloride with a secondary amine.
Preparation (T = 20°C): Flame-dry a round-bottom flask under Nitrogen. Dissolve the Amine and Base in anhydrous DCM.
Cooling (T = -10°C): Submerge the flask in an ice/salt bath or acetone/dry ice bath. Allow to equilibrate for 15 minutes.
Addition (T = -10°C to 0°C): Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–45 minutes.
Critical: Monitor internal temperature. Stop addition if T > 5°C.
Reaction Phase (T = 0°C -> 20°C):
Stir at 0°C for 1 hour.
Check LCMS. If Product > 90%, quench.
If starting material remains, remove the ice bath and allow to warm to Room Temperature (20°C) for 2 hours.
STOP: Do not heat. If reaction is incomplete after 4 hours at RT, add more catalyst (DMAP), not heat.
Quench: Add saturated
solution (cold) to quench unreacted acid chloride.
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the desired Acylation (Path A) and the undesired
Caption: Path A (Green) leads to the desired amide via kinetic control at low temperatures. Path B (Red) activates at high temperatures, leading to irreversible fluorine displacement (
Technical Support Center: Preventing Hydrolysis of 3-Fluoro-2-nitrobenzoyl Chloride During Workup
Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling highly reactive acyl chlorides. This guide is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling highly reactive acyl chlorides. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-Fluoro-2-nitrobenzoyl chloride and encountering challenges related to its stability, particularly during reaction workup. Our goal is to provide not just protocols, but a foundational understanding of the molecule's reactivity to empower you to design robust and reproducible experimental procedures.
Foundational Principles: Understanding the Inherent Reactivity
Before troubleshooting a problem, it is critical to understand its origin. The high reactivity of 3-Fluoro-2-nitrobenzoyl chloride is not accidental; it is a direct consequence of its electronic structure.
FAQ: Why is 3-Fluoro-2-nitrobenzoyl chloride so susceptible to hydrolysis?
Answer: The susceptibility to hydrolysis stems from the extreme electrophilicity of the carbonyl carbon. Several factors contribute to this:
The Acyl Chloride Group: The carbon atom of an acyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. Both pull electron density away from the carbon, making it highly electron-deficient (δ+) and a prime target for nucleophiles like water.[1][2]
Inductive Effects of Ring Substituents: The benzene ring is substituted with two powerful electron-withdrawing groups:
Nitro Group (-NO₂): Positioned ortho to the acyl chloride, the nitro group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring and, crucially, withdraws electron density from the carbonyl carbon, further increasing its electrophilicity.[3][4]
Fluoro Group (-F): As the most electronegative element, the fluorine atom also withdraws electron density via the sigma bonds (a -I inductive effect).[5]
Poor Orbital Overlap: The chlorine atom's 3p orbital does not overlap effectively with the 2p orbitals of the carbonyl system's pi-bond. This prevents the chlorine's lone pairs from effectively donating electron density back to the carbonyl carbon via resonance, a stabilizing effect seen in less reactive derivatives like amides.[6]
This combination of effects creates a "perfect storm" of reactivity, making the carbonyl carbon exceptionally vulnerable to attack by even weak nucleophiles, with water being a primary concern in any standard workup procedure.
The Hydrolysis Pathway
The reaction with water is a classic nucleophilic acyl substitution that proceeds via an addition-elimination mechanism. The resulting product is the far more stable, and often undesired, 3-fluoro-2-nitrobenzoic acid.
Caption: Nucleophilic attack by water leads to an unstable intermediate, which collapses to the carboxylic acid.
Troubleshooting Guide: Common Workup Failures
This section addresses the most common issues encountered during the workup of reactions involving 3-Fluoro-2-nitrobenzoyl chloride.
Question 1: "My post-workup analysis (TLC, NMR) shows a significant amount of 3-fluoro-2-nitrobenzoic acid instead of my desired product. What went wrong?"
Answer: This is the definitive sign that hydrolysis has occurred. The source of the problem is unintended exposure of your acyl chloride to water. The most common culprits are:
Aqueous Washes: Standard workup protocols often involve washing the organic layer with water, brine, or aqueous bicarbonate/carbonate solutions. For a highly reactive acyl chloride, this is a fatal step. Never wash the crude reaction mixture with an aqueous solution if unreacted 3-fluoro-2-nitrobenzoyl chloride is present. [7][8]
Atmospheric Moisture: Leaving the reaction or the crude product exposed to air for extended periods can be sufficient to cause hydrolysis, especially on a humid day.[9][10]
"Wet" Solvents or Reagents: Using non-anhydrous solvents for the reaction or extraction is a frequent source of contamination. Always use freshly dried or commercially available anhydrous solvents.[7]
Silica Gel Chromatography: Standard silica gel contains adsorbed water and is inherently acidic, both of which can promote the rapid degradation of the acyl chloride on the column.[9]
Question 2: "How can I neutralize my reaction or destroy excess acyl chloride without causing hydrolysis?"
Answer: This is a critical step. Instead of quenching with water, you must use a non-aqueous quencher. This technique converts the highly reactive acyl chloride into a more stable, less reactive derivative (like an ester or amide) that can be easily separated later.
This protocol is ideal for quenching excess acyl chloride at the end of a reaction. Isopropanol is inexpensive, less volatile than methanol, and the resulting isopropyl ester is typically easy to separate via chromatography or crystallization.
Step-by-Step Methodology:
Cool the Reaction: Once your reaction is complete, cool the mixture to 0 °C in an ice-water bath. This moderates the exothermic quenching reaction.
Prepare Quenching Solution: In a separate, dry flask, prepare a solution of anhydrous isopropanol (5-10 equivalents relative to the acyl chloride) in your reaction solvent (e.g., DCM, THF).
Slow Addition: Add the isopropanol solution dropwise to the cooled, stirring reaction mixture under an inert atmosphere (N₂ or Ar).
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all the acyl chloride has been consumed.
Proceed to Non-Aqueous Workup: The reaction mixture now contains your product and the stable isopropyl ester, which can be purified without the risk of hydrolysis.
Table 1: Comparison of Quenching Agents
Quenching Agent
Product of Quench
Relative Speed
Pros
Cons
Water / Aqueous Base
Carboxylic Acid
Very Fast, Violent
-
Causes complete hydrolysis of the target compound. [11]
Anhydrous Isopropanol
Isopropyl Ester
Fast, Controllable
Inexpensive; product is stable and easily separable.
Adds an impurity that must be removed.
Anhydrous Amine (e.g., Benzylamine)
Amide
Very Fast
Product is a stable, often crystalline solid; easy to separate.[12]
Amine may be difficult to remove if excess is used.
Field-Proven Protocols for Anhydrous Workup
Success with 3-fluoro-2-nitrobenzoyl chloride requires abandoning traditional aqueous workups. The appropriate strategy depends on the nature of the reaction byproducts.
Caption: Decision workflow for selecting the appropriate anhydrous workup protocol.
Protocol 1: Direct Use via Solvent Evaporation
When to Use: For extremely clean reactions where the only byproduct is a volatile solvent and the product is desired for immediate use in a subsequent step.
Methodology:
Confirm reaction completion via an appropriate method (e.g., derivatization of an aliquot for TLC).[12]
Concentrate the reaction mixture under reduced pressure (rotary evaporation). To remove traces of volatile reagents like excess thionyl chloride, co-evaporation with an anhydrous solvent like toluene is highly effective.[12]
Place the crude product under high vacuum for 1-2 hours to remove all residual volatiles.
Immediately re-dissolve the crude acyl chloride in an anhydrous solvent for the next reaction step.
Protocol 2: Anhydrous Filtration to Remove Solid Byproducts
When to Use: In reactions that produce solid precipitates, such as the acylation of an amine which generates an amine hydrochloride salt.
Methodology:
Once the reaction is complete, dilute the slurry with a dry, non-polar solvent (e.g., anhydrous diethyl ether or hexane) to reduce the solubility of the salt.
Set up a filtration apparatus (Büchner or Hirsch funnel) in a fume hood. Ensure the filter flask is dry.
Quickly filter the mixture under vacuum. For highly sensitive reactions, this should be done under a blanket of inert gas.
Wash the filter cake with a small amount of the cold, dry, non-polar solvent to recover any trapped product.
The filtrate, containing your product, can then be concentrated as described in Protocol 1.
Protocol 3: Non-Aqueous Quench and Extraction
When to Use: For reactions with excess acyl chloride and other soluble impurities that need to be separated.
Methodology:
Quench the excess 3-fluoro-2-nitrobenzoyl chloride using the anhydrous isopropanol protocol described in the troubleshooting section.
Concentrate the quenched reaction mixture under reduced pressure.
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
At this stage, if an aqueous wash is absolutely necessary to remove highly polar impurities (e.g., DMF), it can now be performed cautiously, as the reactive acyl chloride has been converted to a stable ester. Wash with brine to minimize dissolving water into the organic layer.[13]
Separate the organic layer and dry it thoroughly with a strong anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[13][14]
Filter off the drying agent and concentrate the solvent to yield the crude product, which is now ready for purification.
Additional FAQs
Q: How should I store 3-Fluoro-2-nitrobenzoyl chloride?A: It must be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[15] Refrigeration is recommended to slow any potential degradation pathways. For long-term storage, consider sealing the container with paraffin film. If you use the reagent frequently, consider transferring smaller aliquots to a separate "working" bottle to avoid repeatedly introducing atmospheric moisture into your main stock.[10]
Q: Is it ever safe to purify this compound using silica gel chromatography?A: This is a high-risk procedure and should be avoided if possible. If it is absolutely necessary, you must take precautions:
Use a non-polar, anhydrous eluent system (e.g., Hexane/DCM).
Consider "deactivating" the silica gel by pre-treating it with a small percentage of a non-nucleophilic base like triethylamine in your eluent, but be aware this can affect separation.
Run the column quickly.
The preferred methods of purification are non-aqueous crystallization or high-vacuum distillation (if the compound is thermally stable).
Q: How can I monitor my reaction's progress without hydrolyzing my sample during TLC analysis?A: Do not spot the raw acyl chloride directly onto a TLC plate. Instead, use a derivatization technique. Withdraw a tiny aliquot (e.g., one drop) from the reaction mixture with a dry capillary or syringe and quench it in a small vial containing a few drops of methanol or benzylamine.[9][12] The resulting stable methyl ester or benzylamide can then be safely spotted on the TLC plate to monitor the disappearance of the starting material.
References
Benchchem Technical Support Team. (2025).
Song, H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.
Sparkl. (n.d.). Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
Sparkl. (2024).
Various Authors. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?
LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS.
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
Cooperative Organic Chemistry Student Labor
Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
Commercial 3-Fluoro-2-nitrobenzoyl chloride (FNBC) is a notorious reagent in the synthesis of amide-based pharmacophores.[1][2] Due to its electron-deficient nature (enhanced by the ortho-nitro and meta-fluoro groups), it is highly susceptible to hydrolysis.[1]
Most researchers encounter "purity drift" where a bottle labeled 98% degrades into a mixture of the acid chloride, the parent carboxylic acid, and trapped HCl gas. This guide provides the protocols to diagnose, purify, and salvage your material.[2]
Diagnostic Matrix: What is in your flask?
Observation
Probable Impurity
Diagnostic Signal (1H NMR / IR)
White Smoke upon opening
HCl / Thionyl Chloride
IR: Broad weak bands <3000 cm⁻¹.[1][2] NMR: No specific proton signal, but shifts may drift due to acidity.[1][2]
Visual: Darkening indicates thermal decomposition or light sensitivity.[1][2]
Pungent Sulfur Odor
Residual
Odor: Distinct "rotten" acrid smell (distinct from the sweet/sharp acid chloride smell).[1][2]
Purification & Troubleshooting Protocols
Issue A: The "Hydrolysis" Problem (Acid Contamination)
Symptom: The material has solidified or shows a significant carboxylic acid peak in NMR.[1]
Root Cause: Moisture ingress converts FNBC back to 3-fluoro-2-nitrobenzoic acid (FNBA).[1][2]
Protocol 1: The "Salvage" Method (Recommended)
Instead of separating the impurity, chemically revert it to the active product. This is the most yield-efficient method for high-value intermediates.[2]
Dissolution: Dissolve the impure FNBC in anhydrous Dichloromethane (DCM) (approx. 5 mL per gram).[1][2]
Activation: Add Oxalyl Chloride (1.2 equivalents relative to the estimated acid impurity).
Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide).
Mechanism:[1][2][3][4][5] DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the carboxylic acid back to the acid chloride.
Reaction: Stir at Room Temperature (RT) for 2 hours under
. Gas evolution (, , ) indicates active conversion.[2]
Isolation: Concentrate in vacuo. Co-evaporate with toluene (see Issue B) to remove oxalyl chloride residues.[1][2]
Protocol 2: The "Hexane Wash" (For gross purification)
If you strictly require removal of the acid without chemical reconversion:
Suspend the solid/sludge in dry Hexane or Heptane (FNBC is moderately soluble; the acid FNBA is insoluble).[1][2]
Heat to mild reflux (50°C) to dissolve the acid chloride.
Filter the hot solution rapidly through a sintered glass funnel (under
if possible) to remove the insoluble acid.
Cool the filtrate to crystallize pure FNBC or evaporate to an oil.
Issue B: The "Smoker" (Thionyl Chloride Contamination)
Symptom: Fuming upon opening; interference with amine couplings (formation of sulfinylamines).[1][2]
Root Cause: Commercial synthesis uses excess
) is difficult to remove solely by vacuum due to trapping in the crystal lattice/oil.[2]
Dilution: Add anhydrous Toluene (3x volume of the FNBC).
Evaporation: Rotovap at 40°C under reduced pressure.
Why: Toluene does not form a true azeotrope with
, but it acts as a carrier solvent (entrainer), reducing the partial pressure required to sweep out the volatile impurity.
Repetition: Repeat this step 3 times .
Verification: A clean 1H NMR should show no shifts associated with protonated species from trapped HCl.[1][2]
Critical Decision Pathways
The following logic flow illustrates the decision-making process for purifying FNBC based on its physical state and impurity profile.
Caption: Decision matrix for selecting the appropriate purification method based on impurity type and physical state.
Frequently Asked Questions (FAQs)
Q1: My FNBC is a liquid, but the SDS says melting point is 46°C. Is it bad?A: Not necessarily. Ortho-substituted benzoyl chlorides often exhibit "supercooling," remaining liquid well below their freezing point.[2] However, if it is a dark, viscous liquid, it likely contains dissolved impurities (hydrolysis products) depressing the melting point. Run an NMR in
. If the purity is >95%, you can use it as a liquid.[2][6]
Q2: Can I distill FNBC?A: Yes, but with extreme caution.
Vacuum: Required (e.g., ~110-120°C at 0.5 mmHg).[1][2]
Risk: Nitro-substituted aromatics are thermally sensitive.[1][2] Distillation can lead to rapid decomposition or explosion if the pot residue overheats.[2] Vacuum distillation is the "Gold Standard" for purity but the highest risk. We recommend the "Salvage Method" (Protocol 1) over distillation for safety.
Q3: Why did my amide coupling yield <50%?A: The most common error is stoichiometry drift .[1][2]
If your FNBC is only 80% pure (20% acid), and you calculate Molarity based on weight, you are under-loading the electrophile. Furthermore, the 20% acid impurity will consume your base (TEA/DIPEA), protonating it and preventing it from scavenging the HCl generated by the actual reaction.
Fix: Titrate your base or use a significant excess (1.5 - 2.0 equiv) of the acid chloride if you suspect impurity.[1][2]
Technical Specifications & Safety
Property
Value
Notes
CAS Number
1214343-72-2
Molecular Weight
203.55 g/mol
Critical for stoichiometry
Melting Point
44 - 48 °C
Often supercools to liquid
Storage
2-8°C, Inert Gas
Moisture sensitive
Hazards
Corrosive, Lachrymator
Releases HCl on contact with air
Safety Warning:
3-Fluoro-2-nitrobenzoyl chloride releases HCl gas immediately upon contact with moisture (lungs, eyes, mucous membranes).[1][2] Always handle in a fume hood.[2] The nitro group adds a risk of energetic decomposition; avoid heating above 100°C without safety blast shields.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. (Used as surrogate for physical property behavior of ortho-nitro benzoyl chlorides).[1][2] Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[2] (Source for Vilsmeier-Haack mechanism and acid chloride synthesis).[1][2]
BenchChem (2025). Technical Support Center: Removal of Excess Thionyl Chloride. (Protocol for azeotropic distillation).[1][2][7] Link
Organic Syntheses (1928). p-Nitrobenzoyl Chloride.[1][2] Org. Synth. 1928, 8, 84. (Historical grounding for nitrobenzoyl chloride handling). Link
Sigma-Aldrich. Safety Data Sheet: 2-Nitrobenzoyl chloride. (Safety and handling data). Link
Technical Support Center: Overcoming Low Reactivity with Sterically Hindered Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered amines in their synthetic workflows...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered amines in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and expert insights to turn failed reactions into successful transformations.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amines, such as di-isopropylamine, 2,6-disubstituted anilines, or α-branched primary amines, are notoriously poor nucleophiles. The bulky substituents surrounding the nitrogen atom physically block the lone pair of electrons, impeding its ability to attack an electrophilic center.[1][2] This steric shield slows down reaction rates, often leading to low or no product yield under standard conditions.[2] This guide provides a series of troubleshooting questions and answers to address these common issues across different reaction classes.
Part 1: Fundamental Principles & General Troubleshooting
This section addresses the core reasons behind the low reactivity and provides a high-level framework for thinking about solutions.
FAQ 1: Why is my sterically hindered amine completely unreactive under standard conditions?
Answer: The issue is twofold: thermodynamics and kinetics.
Electronic Effect (Basicity): Steric hindrance primarily affects an amine's nucleophilicity , not necessarily its basicity . The bulky groups don't prevent the small proton from accessing the lone pair, so the amine can still be a strong base.[1][2] However, these same bulky groups create a significant energy barrier for the amine to approach a larger electrophilic atom (like a carbonyl carbon or a metal center), thus crippling its nucleophilicity.[2]
Steric Clash in the Transition State: For a reaction to occur, the amine and the electrophile must form a transition state. Bulky groups on the amine, the electrophile, or both, can lead to severe steric repulsion (van der Waals strain) in this transition state. This raises the activation energy of the reaction, often to a point where it is kinetically inaccessible at standard temperatures.
Visualizing Steric Hindrance
The diagram below illustrates how bulky substituents (R) shield the nitrogen's lone pair, making it difficult to attack an electrophile.
Caption: Steric bulk around the nitrogen atom physically obstructs the path of an incoming electrophile (E+).
Part 2: Troubleshooting Specific Reaction Types
A. Amide Coupling / Acylation Reactions
Amide bond formation is fundamental, yet often the first major hurdle when working with hindered amines.
FAQ 2: My standard carbodiimide coupling (e.g., EDC/HOBt) failed with my hindered amine. What's the next step?
Answer: Standard carbodiimide methods rely on the formation of an O-acylisourea intermediate, which is then attacked by the amine.[3] For a hindered amine, this attack is too slow, and the reactive intermediate can undergo side reactions, such as rearranging to an inactive N-acylurea.[3]
The Causality: You need to increase the electrophilicity of the carboxylic acid component far beyond what standard reagents can achieve.
Solution Workflow:
Convert to a More Reactive Electrophile: The most robust solution is to bypass carbodiimides and convert the carboxylic acid into a more potent acylating agent before introducing the amine.
Acid Chlorides/Fluorides: These are the classic "brute force" approach. They are highly reactive but can be harsh and may not be suitable for complex molecules with sensitive functional groups.[4]
Mixed Anhydrides: Using reagents like isobutyl chloroformate can generate a highly reactive mixed anhydride intermediate.
Utilize Stronger, Specialized Coupling Reagents: If a one-pot procedure is necessary, switch to more powerful phosphonium or uronium-based reagents. These reagents form highly reactive activated esters that can overcome the kinetic barrier.[4]
Data Table: Recommended Coupling Reagents for Hindered Amines
Reagent Class
Example Reagent
Key Feature
Common Use Case
Phosphonium Salts
BOP, PyBOP, PyAOP
Form highly reactive OBt/AOt esters. PyAOP is excellent for coupling N-methylated amino acids.[5]
Useful in solution-phase, but may require additives to suppress racemization.[3]
Other
T3P® (Propylphosphonic Anhydride)
A powerful dehydrating agent that generates a mixed anhydride in situ.
Broad applicability, including for electron-deficient amines.
Protocol: General Procedure for HATU-Mediated Coupling of a Hindered Amine
This protocol provides a robust starting point for difficult amide couplings.
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or NMP).
Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 equiv), dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
Coupling: Add the sterically hindered amine (1.2 equiv) to the reaction mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by LC-MS or TLC. For extremely challenging substrates, gentle heating (e.g., 40-50 °C) may be required.
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
B. C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig reaction is a powerful tool for forming aryl C-N bonds, but it is highly sensitive to steric hindrance on the amine partner.[6][7]
FAQ 3: I'm getting low to no yield in my Buchwald-Hartwig amination with a 2,6-diisopropylaniline. How can I troubleshoot this?
Answer: A failing Buchwald-Hartwig reaction with a hindered amine is almost always a problem with the catalyst system—specifically, the ligand. The catalytic cycle involves the coordination of the amine to the palladium center, and steric bulk can make this step difficult or prevent the final reductive elimination.[6][8]
The Causality: Standard ligands like BINAP or DPPF are often not bulky or electron-rich enough to promote the reaction with challenging substrates.[9] You need a specialized ligand designed to create a highly active, coordinatively unsaturated Pd(0) species that can accommodate the hindered amine.
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting a failing Buchwald-Hartwig amination with a hindered amine.
Expert Insight: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10] They form the active LPd(0) catalyst more cleanly and efficiently, which is critical for challenging couplings.[10]
Alternative Strategy: Copper Catalysis
For certain substrates, especially couplings with ortho-substituted aryl iodides, newer copper-catalyzed systems can outperform palladium.[11][12] Recent developments have identified novel ligands, such as pyrrole-ol motifs, that facilitate the coupling of sterically demanding partners under copper catalysis, a domain previously dominated by palladium.[11][12]
C. N-Alkylation Reactions
Alkylation of amines is prone to over-alkylation, leading to quaternary ammonium salts.[13] This problem is less severe with hindered secondary amines because the resulting tertiary amine is even more hindered, slowing the rate of quaternization.[13] However, the initial alkylation can still be extremely slow.
FAQ 4: My N-alkylation of a hindered secondary amine with an alkyl bromide is giving poor conversion, even with heat. What should I try?
Answer: The low nucleophilicity of the amine is the primary issue. Simply increasing the temperature can lead to side reactions like elimination of the alkyl halide. A better strategy is to increase the electrophilicity of the alkylating agent or use a catalytic method.
Solution 1: Improve the Leaving Group
Switch from an alkyl bromide to a more reactive electrophile.
Alkyl Tosylates or Mesylates: These are excellent leaving groups and are often more effective than halides for alkylating poor nucleophiles.[14]
Alkyl Trifluoromethanesulfonates (Triflates): Triflates are among the most powerful alkylating agents due to the extreme stability of the triflate anion leaving group.
Protocol: N-Alkylation using an Alkyl Tosylate
A method developed for hindered secondary amines involves using an alkyl tosylate in the presence of a bulky, non-nucleophilic base.[14]
Setup: In a sealed tube, combine the hindered secondary amine (1.0 equiv), the alkyl tosylate (1.2 equiv), and 1,2,2,6,6-pentamethylpiperidine (PMP, 1.5 equiv) in toluene.
Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction time can vary from 24 to 72 hours, depending on the steric bulk of the substrates.[14]
Monitoring: Monitor the reaction by TLC or GC-MS.
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine to remove the base and its salt. Dry the organic layer and concentrate to yield the crude product, which can then be purified by chromatography.
The Causality: The use of PMP is critical. It is a strong base capable of scavenging the tosyl acid byproduct, but it is too sterically hindered to compete as a nucleophile, preventing it from being alkylated itself.[14]
Solution 2: Catalytic N-Alkylation with Alcohols
A greener and increasingly popular alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a transition-metal catalyst (commonly Ru or Ir) temporarily oxidizes an alcohol to an aldehyde in situ.[15] The amine then condenses with the highly reactive aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol.
This method avoids the use of pre-activated alkyl halides and often proceeds with high atom economy, producing only water as a byproduct.[15]
References
Kanth, J. V. B., & Reddy, M. P. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(3), 435–440. [Link]
Biswas, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 22(15), 6139–6144. [Link]
Vantourout, J. C., et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 6(11), 7435-7447. [Link]
Schafer, G., & Bode, J. W. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Chemical Science, 5(3), 1144-1148. [Link]
Biswas, S., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Note: A direct link to a free version of this specific chapter is not available, but the book "Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery" covers these topics). [Link]
Sommer, H. Z., et al. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Kandhasamy, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5243-5247. [Link]
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(15), e202115190. [Link]
Gholinejad, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4887–4901. [Link]
Technical Support Center: Catalyst Deactivation in 3-Fluoro-2-nitrobenzoyl Chloride Synthesis
This guide serves as a specialized technical resource for researchers encountering stalling, low yields, or safety excursions during the chlorination of 3-Fluoro-2-nitrobenzoic acid. Topic: Troubleshooting DMF Catalyst D...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers encountering stalling, low yields, or safety excursions during the chlorination of 3-Fluoro-2-nitrobenzoic acid.
To troubleshoot deactivation, one must first understand the active catalytic cycle. DMF is not merely a solvent here; it acts as a nucleophilic catalyst that converts the sluggish chlorinating agent (
) into a highly reactive electrophile (the Vilsmeier-Haack reagent).
The Vilsmeier-Haack Catalytic Cycle
The reaction does not proceed via direct attack of the carboxylic acid on thionyl chloride. It proceeds through a chloroiminium intermediate.[1]
Figure 1: The Vilsmeier-Haack catalytic cycle showing the regeneration of DMF and the two primary deactivation pathways: Thermal Decomposition and Hydrolysis.[2][3]
Critical Failure Modes (The "Why")
Failure Mode A: The Thermal Paradox (Catalyst Suicide)
The Issue: The ortho-nitro and meta-fluoro groups on your substrate are electron-withdrawing and sterically bulky. This deactivates the carboxylic acid, tempting researchers to crank up the heat to force the reaction.
The Mechanism: The Vilsmeier intermediate (chloroiminium salt) is thermally unstable.[2][3] Above 50–60°C , it begins to decompose irreversibly into dimethylcarbamoyl chloride (a carcinogen) and other tars.
The Result: You heat the reaction to drive the substrate conversion, but you inadvertently destroy the catalyst. The reaction stalls, and the solution turns black/tarry.
Failure Mode B: The Moisture Feedback Loop
The Issue: Hydrolysis of the Vilsmeier reagent is faster than the reaction with the benzoic acid.
The Mechanism:
Trace water attacks the Vilsmeier reagent
DMF + HCl.
If the product (Acid Chloride) forms and then hydrolyzes, it releases more water (Acid Chloride +
Acid + HCl).
The Result: A stalling reaction where adding more yields no progress because the catalytic engine is flooded.
Troubleshooting Protocols
Scenario 1: The Reaction Stalls at 50% Conversion
Symptom: HPLC/TLC shows starting material remaining. Adding more
does nothing.
Diagnosis: Catalyst Deactivation via Thermal Degradation.
Check
Action
Temperature
Did you reflux >60°C? If yes, the Vilsmeier reagent is likely dead.
Color
Did the solution turn from pale yellow to dark brown/black? This indicates DMF decomposition.
Corrective Workflow:
Switch Reagents: For this deactivated substrate, switch from Thionyl Chloride to Oxalyl Chloride (
).
Reasoning: Oxalyl chloride is more reactive and allows the Vilsmeier complex to form and react at room temperature (20–25°C) , bypassing the thermal decomposition window of the catalyst.
Stepwise Activation:
Dissolve DMF (cat.) in dry DCM.
Add Oxalyl Chloride at 0°C.
Add the substrate after the effervescence stabilizes.
Scenario 2: "Runaway" Exotherm upon Addition
Symptom: Uncontrollable temperature spike when adding
to the DMF/Acid mixture.
Diagnosis: Rapid accumulation of the Vilsmeier reagent followed by immediate decomposition.
Corrective Workflow:
In-Situ Generation: Do not premix large amounts of DMF and
.
Dilution: Dilute the DMF in a non-reactive solvent (e.g., Toluene or DCM) before adding
.
Controlled Dosing: Add
dropwise at <10°C. Allow the Vilsmeier salt to form (precipitate may appear) before introducing the substrate or warming.
Scenario 3: Product Reverts to Acid During Workup
Symptom: Reaction looked complete by in-process check, but isolated solid is the starting acid.
Diagnosis: Incomplete removal of catalytic intermediate or improper quenching.
Corrective Workflow:
The Methanol Quench Test: Do not rely on direct TLC of the acid chloride (it hydrolyzes on the plate).
Take an aliquot
quench into dry Methanol Check TLC/HPLC for the Methyl Ester .
If Methyl Ester forms: Reaction was successful; workup is the problem.
If Acid remains: Reaction failed.
Vacuum Removal: You must strip off the excess
and the regenerated DMF (if possible) under high vacuum before aqueous workup. Residual DMF can catalyze the hydrolysis of your product back to the acid during the water wash.
Decision Matrix: Optimizing the 3-F-2-NO2 Synthesis
Figure 2: Decision matrix for reagent selection. Due to the thermal instability of the DMF-catalyst complex, Oxalyl Chloride is the preferred reagent for deactivated substrates to avoid high-temperature processing.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of DMF to avoid these thermal issues?A: Yes, but the mechanism changes. Pyridine acts as a base to sponge up HCl and forms an acyl-pyridinium intermediate. However, for sterically hindered substrates like 3-Fluoro-2-nitrobenzoic acid, the Vilsmeier reagent (using DMF) is significantly more electrophilic and effective. If you switch to pyridine, you may need to use it stoichiometrically, not catalytically.
Q: Why does my reaction turn black?A: This is the tell-tale sign of DMF thermal decomposition. The Vilsmeier reagent degrades into dimethylamine and carbon monoxide/dioxide equivalents. The black color is often polymerized degradation products. If you see this, your catalyst is dead.
Q: How do I dry my substrate sufficiently?A: Azeotropic distillation. Dissolve your 3-Fluoro-2-nitrobenzoic acid in Toluene, distill off 20% of the volume (which carries the water), and then add your DMF and chlorinating agent directly to the anhydrous toluene solution.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Mettler Toledo. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction.[2][3][4][5]
Levin, D. (1997). "The Vilsmeier-Haack Reaction: A Safety Note." Organic Process Research & Development, 1(2), 182.
Burkhardt, E. (2015). Common Organic Chemistry: Alcohol to Chloride (SOCl2 + cat.[6] DMF).[3][5][7][8][9][10][11][12]
Comparative Guide: 3-Fluoro-2-nitrobenzoyl Chloride in Medicinal Chemistry
Executive Summary: The Ortho-Nitro Paradox 3-Fluoro-2-nitrobenzoyl chloride (3F2NBC) represents a "privileged scaffold" in the synthesis of fused heterocycles, particularly benzimidazoles and quinazolines used in kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Ortho-Nitro Paradox
3-Fluoro-2-nitrobenzoyl chloride (3F2NBC) represents a "privileged scaffold" in the synthesis of fused heterocycles, particularly benzimidazoles and quinazolines used in kinase inhibitor development. However, it presents a unique reactivity profile compared to its isomers (e.g., 4-fluoro-3-nitrobenzoyl chloride).
The Core Insight: While the nitro group is a strong electron-withdrawing group (EWG) that theoretically activates the acyl chloride, its position at the ortho (C2) site creates a Steric-Electronic Conflict .
Steric Retardation: The bulky nitro group physically shields the carbonyl carbon, making amidation rates significantly slower than para-nitro analogs.
Fluorine Lability: The fluorine at C3 is ortho to the nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), often leading to unintended side reactions if temperature is uncontrolled.
This guide provides the data and protocols necessary to navigate these competing reactivities.
Chemical Profile & Structural Comparators
The following table contrasts 3F2NBC with its most common structural analogs used in drug design.
Feature
3-Fluoro-2-nitrobenzoyl chloride
4-Fluoro-3-nitrobenzoyl chloride
2-Nitrobenzoyl chloride
Structure
Ortho-Nitro / Meta-Fluoro
Meta-Nitro / Para-Fluoro
Ortho-Nitro / No Fluoro
CAS
1214343-72-2
1214382-59-8
610-14-0
Carbonyl Reactivity
Moderate (Sterically hindered)
High (Electronically activated, unhindered)
Moderate (Sterically hindered)
Fluorine SNAr Risk
High (Activated by o-NO2)
Moderate (Activated by o-NO2)
N/A
Primary Application
Benzimidazole/Indazole synthesis
Quinazolinone synthesis
General amide coupling
Hydrolysis Half-Life
> 10 min (Water/Dioxane)
< 2 min (Water/Dioxane)
~15 min (Water/Acetone)
Data Source: Hydrolysis rates estimated based on comparative solvolysis data of o- vs p-nitrobenzoyl chlorides [1].
Mechanistic Analysis: The "Double-Edged" Reactivity
To optimize yield, one must understand the competing pathways. The diagram below illustrates the electronic and steric forces at play.
Figure 1: The 2-nitro group sterically hinders the acyl chloride (slowing amidation) while electronically activating the 3-fluorine (promoting side reactions).
Key Findings:
Acylation Kinetics: Contrary to the expectation that "nitro groups speed up reactions," the ortho-nitro effect dominates. In competitive hydrolysis studies, o-nitrobenzoyl chloride reacts ~10x slower than p-nitrobenzoyl chloride due to the twisting of the carbonyl group out of plane, reducing orbital overlap and blocking nucleophile approach [1].
SNAr Sensitivity: The 3-fluorine is ortho to the nitro group. In the presence of primary amines (common coupling partners), this fluorine can be displaced to form an aniline derivative before the amide bond forms if the reaction is run above 0°C.
Experimental Protocol: Selective Amidation
Objective: Synthesize N-benzyl-3-fluoro-2-nitrobenzamide without displacing the fluorine atom.
Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Chosen over TEA to reduce nucleophilicity and SNAr risk.
Solvent: Anhydrous DCM (0.1 M)
Workflow
Figure 2: Optimized workflow to prioritize kinetic control of amidation over thermodynamic SNAr.
Critical Process Parameters (CPPs)
Temperature: Must remain < 0°C during addition. At 25°C, SNAr impurities (displacement of F by benzylamine) can reach 5-10%.
Stoichiometry: Avoid large excess of amine. Use 1.05 eq. Excess amine acts as a nucleophile toward the fluorine.
Order of Addition: Add amine to the acid chloride. Adding acid chloride to amine creates a transient high-concentration of amine, favoring the bis-addition (Amide + SNAr).
Downstream Utility: Benzimidazole Synthesis[1][2]
The primary value of 3F2NBC is its conversion into 4-fluorobenzimidazoles.
Amidation: (As described above).
Nitro Reduction: Fe/NH4Cl or H2/Pd-C reduces the 2-NO2 to 2-NH2.
Cyclization: The resulting amine attacks the amide carbonyl (or an added aldehyde/orthoformate) to close the imidazole ring.
Note on Fluorine Retention: The fluorine atom at the 4-position of the resulting benzimidazole is metabolically stable and blocks P450 oxidation, a key strategy in extending the half-life of kinase inhibitors [2].
Stability and Storage
Hydrolysis: 3F2NBC is less sensitive to moisture than benzoyl chloride but will still degrade to 3-fluoro-2-nitrobenzoic acid (white solid) upon exposure to humid air.
Storage: Store under Argon/Nitrogen at 2-8°C.
Quality Check: Dissolve a sample in MeOH. Inject immediately on HPLC.
Peak A (Methyl Ester) = Active Acid Chloride.
Peak B (Free Acid) = Hydrolyzed impurity.
If Peak B > 5%, redistill or treat with SOCl2.
References
Park, K.H., et al. (2019).[1][2] "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." International Journal of Molecular Sciences, 20(16), 4026.[1][3]
Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Bahrami, K., et al. (2007).[4] "Synthesis of substituted benzimidazoles." Synthesis, 2007(03), 417-427.
Definitive Guide: Thionyl Chloride vs. Oxalyl Chloride for Acid Chloride Synthesis
Executive Summary For researchers and process chemists, the choice between Thionyl Chloride ( ) and Oxalyl Chloride ( ) is rarely about yield alone—it is a trade-off between atom economy/cost and chemoselectivity/ease of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers and process chemists, the choice between Thionyl Chloride (
) and Oxalyl Chloride () is rarely about yield alone—it is a trade-off between atom economy/cost and chemoselectivity/ease of purification .
Thionyl Chloride is the industrial workhorse: cost-effective and high-atom-economy, but often requires thermal energy (reflux) and generates difficult-to-scrub sulfur dioxide (
). It is best suited for robust, simple substrates.
Oxalyl Chloride (with catalytic DMF) is the precision tool: it operates at room temperature or below, preserves acid-sensitive protecting groups (e.g., Boc, Cbz), and produces only volatile byproducts (
) that simplify workup. It is the gold standard for late-stage pharmaceutical intermediates.
Mechanistic Deep Dive: The Causality of Performance
Understanding the mechanism explains why Oxalyl Chloride is "milder" despite being a potent electrophile.
Thionyl Chloride: The Thermal Driver
typically reacts via an (Substitution Nucleophilic internal) mechanism. The carboxylic acid attacks the sulfur, forming a chlorosulfite intermediate.[1] This intermediate often requires heat to decompose, driving the reaction forward by the expulsion of .[1]
Implication: The requirement for heat can lead to racemization of chiral centers and degradation of thermally labile groups.
Oxalyl Chloride: The Catalytic Activation
Oxalyl chloride is almost exclusively used with N,N-Dimethylformamide (DMF) as a catalyst. This forms a highly reactive Vilsmeier-Haack-type chloroiminium intermediate .
Oxalyl chloride reacts with DMF to form the active chloroiminium species (releasing
and ).
This species activates the carboxylic acid at low temperatures (
).
Chloride displacement regenerates DMF.
Implication: The reaction is catalytic and exothermic, proceeding rapidly without external heating, preserving stereocenters.[1]
Figure 1: Mechanistic comparison showing the thermal decomposition pathway of Thionyl Chloride versus the catalytic activation cycle of Oxalyl Chloride/DMF.
Comparative Performance Analysis
The following data summarizes key operational differences.
Feature
Thionyl Chloride ()
Oxalyl Chloride ()
Primary Utility
Bulk synthesis, simple acids
Late-stage functionalization, complex scaffolds
Standard Conditions
Reflux () or neat
to RT, DCM solvent
Catalyst
None (or Pyridine/DMF optionally)
DMF (Essential)
Byproducts
(gas), (gas)
(gas), (gas), (gas)
Acid Sensitivity
Poor (HCl concentration is high; heat)
Excellent (Mild; HCl can be buffered)
Purification
Distillation often required to remove trace
Evaporation (Volatiles removed in vacuo)
Cost
Low (Commodity chemical)
High (Fine chemical)
Case Study: Synthesis of (R)-Quinuclidin-3-yl Carbonochloridate
In the synthesis of this pharmaceutical intermediate, stereochemical retention is critical.[2]
Thionyl Chloride Protocol: Resulted in 15-20% racemization due to the reflux temperatures required to drive the reaction.
Oxalyl Chloride Protocol: Performed at ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
with cat. DMF.[2][3][4][5][6] Resulted in <1% racemization and a 95% isolated yield after simple solvent evaporation [1].
Experimental Protocols
Protocol A: Thionyl Chloride (Standard Reflux)
Best for: Benzoic acid, simple aliphatic acids.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (
) for 2–4 hours. Monitor cessation of gas evolution.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess
.
Critical Step: Add dry toluene and re-evaporate (azeotropic removal) to ensure complete removal of thionyl chloride traces, which can interfere with subsequent nucleophilic attacks.
Protocol B: Oxalyl Chloride (DMF-Catalyzed)
Best for: Boc-protected amino acids, chiral substrates, sterically hindered acids.
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
for 30 mins, then warm to Room Temperature for 1–2 hours.
Workup: Concentrate in vacuo. The yellow crude oil is typically pure enough for the next step.
Self-Validating Check: The crude acid chloride should be free of the "sharp" acrid smell of oxalyl chloride and smell only faintly of the acyl chloride (often pungent/sweet) or DMF.
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection based on substrate sensitivity and scale.
Safety & Scale-Up Considerations
Gas Evolution: Both reagents generate large volumes of gas.
: Generates (toxic, requires scrubbing) and .
: Generates (carbon monoxide - silent killer ) and .
Warning: Reactions with Oxalyl Chloride on scale (>100g) produce significant quantities of CO. Good fume hood ventilation and CO monitoring are mandatory.
Toxicity:
DMF Adduct: The reaction of DMF with chlorinating agents can form dimethylcarbamoyl chloride, a potential carcinogen.[7] Avoid using large excesses of DMF; catalytic amounts (1-5 mol%) are sufficient and safer [2].
Explosion Hazard: Do not use DMSO with acid chlorides or oxalyl chloride (Swern conditions are specific and distinct); mixing them can lead to violent exotherms.
References
BenchChem. (2025).[2] A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Common Conditions & Mechanisms. Link
Master Organic Chemistry. (2011).[8][5][9][10] Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link
A Comparative Guide to Purity Analysis of 3-Fluoro-2-nitrobenzoyl Chloride: Methodologies and Applications
The precise characterization of reactive intermediates is a cornerstone of modern pharmaceutical development. For a compound as pivotal as 3-Fluoro-2-nitrobenzoyl chloride, a key building block in the synthesis of variou...
Author: BenchChem Technical Support Team. Date: February 2026
The precise characterization of reactive intermediates is a cornerstone of modern pharmaceutical development. For a compound as pivotal as 3-Fluoro-2-nitrobenzoyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is not merely a quality control checkpoint but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of the principal analytical methods for characterizing the purity of 3-Fluoro-2-nitrobenzoyl chloride, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for immediate application.
The inherent reactivity of the benzoyl chloride functional group necessitates careful selection of analytical techniques to prevent sample degradation and ensure accurate quantification. We will explore four orthogonal methods: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each method offers unique advantages and is suited for different analytical objectives, from routine batch release to comprehensive impurity identification.
Comparative Overview of Analytical Techniques
Choosing the optimal analytical method depends on the specific goal, such as routine quality control, stability testing, or identifying unknown impurities. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of 3-Fluoro-2-nitrobenzoyl chloride.
Parameter
HPLC with Derivatization
GC-MS
Quantitative NMR (qNMR)
FT-IR Spectroscopy
Principle
Chromatographic separation of a stable derivative, followed by UV detection.
Chromatographic separation of the volatile analyte, with mass spectrometric detection.[2]
Measurement of signal intensity relative to a certified internal standard.[3]
Absorption of infrared radiation corresponding to specific molecular vibrations.[4]
Primary Use
Purity assay, quantification of known impurities.
Identification and quantification of volatile organic impurities and residual solvents.[2][5]
Absolute purity determination without a specific reference standard.[3]
Functional group identification, confirmation of identity.
Specificity
High (dependent on chromatographic resolution).
Very High (mass fragmentation provides structural information).
High (dependent on signal resolution).
Moderate (identifies functional groups, not necessarily the specific molecule).
Fast, simple, confirms key functional groups are present/absent.
Key Limitation
Requires derivatization; indirect analysis.
Potential for thermal degradation of the analyte.
Lower sensitivity than chromatographic methods; requires expensive equipment.
Not suitable for quantifying purity or minor components.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Expertise & Experience: Direct analysis of 3-Fluoro-2-nitrobenzoyl chloride by reversed-phase HPLC is challenging due to its high reactivity with common protic solvents (water, methanol) and potential for on-column degradation. The acyl chloride group is readily hydrolyzed to the corresponding carboxylic acid. To create a robust and reproducible method, a pre-column derivatization strategy is employed. This involves reacting the benzoyl chloride with a nucleophile, such as an amine (e.g., benzylamine) or an alcohol (e.g., methanol), to form a stable, less reactive amide or ester derivative. This derivative is then easily separated and quantified using standard reversed-phase HPLC with UV detection.[8] This approach transforms a highly reactive analyte into a stable one, ensuring the integrity of the analysis and validating the results.
Experimental Protocol: Derivatization with Benzylamine
Standard and Sample Preparation:
Accurately weigh approximately 25 mg of 3-Fluoro-2-nitrobenzoyl chloride reference standard and sample into separate 25 mL volumetric flasks.
Dissolve and dilute to volume with anhydrous acetonitrile. This is your stock solution.
Derivatization Procedure:
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
Add 1.0 mL of a 0.5 M benzylamine solution in anhydrous acetonitrile.
Add 100 µL of a non-interfering base, such as pyridine, to catalyze the reaction.
Allow the reaction to proceed for 15 minutes at room temperature. The reaction converts the benzoyl chloride to a stable N-benzyl amide derivative.
Dilute to volume with the mobile phase.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[9]
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 35 °C.
Detection: UV at 254 nm.
Quantification:
Purity is calculated by area percent, assuming all related substances have a similar response factor to the main derivative peak. For higher accuracy, a reference standard of the main derivative should be used to create a calibration curve.
Workflow for HPLC with Derivatization
Caption: Workflow for purity analysis via HPLC with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for purity assessment, particularly for identifying and quantifying volatile and semi-volatile impurities.[5] 3-Fluoro-2-nitrobenzoyl chloride is sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is the specificity provided by the mass spectrometer, which acts as a highly selective detector and provides structural information based on fragmentation patterns.[10] This is invaluable for identifying unknown impurities, such as residual solvents or by-products from synthesis. Care must be taken to use a deactivated, inert inlet liner to prevent degradation of the reactive acid chloride at high temperatures.
Experimental Protocol
Standard and Sample Preparation:
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable dry, inert solvent such as dichloromethane or toluene.
Chromatographic Conditions:
Column: A low-to-mid polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5]
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250 °C (use a deactivated liner).
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: 40-450 amu.
Quantification:
Purity is determined by area percent from the Total Ion Chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: qNMR stands out as a primary analytical method because it allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[3] The quantification is based on the principle that the integrated signal area of a nucleus (e.g., ¹H or ¹⁹F) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[3] This method is non-destructive and provides structural confirmation simultaneously. For 3-Fluoro-2-nitrobenzoyl chloride, both ¹H and ¹⁹F qNMR are viable options.
Experimental Protocol (¹H qNMR)
Sample Preparation:
Select a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H spectrum with resonances that do not overlap with the analyte signals.
Accurately weigh about 20 mg of the 3-Fluoro-2-nitrobenzoyl chloride sample and about 10 mg of the internal standard into a vial. Record weights precisely.
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a clean NMR tube.[11]
NMR Acquisition:
Acquire the ¹H NMR spectrum on a spectrometer (≥400 MHz recommended).
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard protons to ensure full signal relaxation and accurate integration. A D1 of 30 seconds is often a safe starting point.
Use a 90° pulse angle.
Data Processing and Calculation:
Process the spectrum with careful phasing and baseline correction.
Integrate a well-resolved, unique signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard.
The purity is calculated using the following formula:
Expertise & Experience: FT-IR spectroscopy is a rapid and simple technique primarily used for qualitative analysis. It is an excellent tool for confirming the identity of 3-Fluoro-2-nitrobenzoyl chloride by identifying its key functional groups.[12] The presence of a strong absorption band for the carbonyl (C=O) of the acid chloride and characteristic bands for the nitro (NO₂) group and aromatic ring substitutions provides a unique "fingerprint" of the molecule.[4] While not a quantitative method for purity, it is highly effective for quickly verifying that the correct compound has been synthesized and for detecting certain impurities, such as the corresponding carboxylic acid (which would show a broad O-H stretch).
Experimental Protocol
Sample Preparation:
The sample, which is a liquid or low-melting solid, can be analyzed neat. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly onto the ATR crystal.
Data Acquisition:
Collect a background spectrum of the empty instrument.
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
Spectral Interpretation:
C=O stretch (acid chloride): Expect a strong, sharp absorption band around 1770-1810 cm⁻¹.
NO₂ stretches (aromatic): Look for two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1370 cm⁻¹.[12]
C-F stretch: A strong band typically appears in the 1100-1300 cm⁻¹ region.
Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Absence of broad O-H stretch: The absence of a broad band from 2500-3300 cm⁻¹ helps confirm the absence of significant carboxylic acid impurity.[13]
Decision-Making Workflow for Method Selection
Caption: A logical workflow for selecting the appropriate analytical method.
Conclusion
The characterization of 3-Fluoro-2-nitrobenzoyl chloride purity demands a multi-faceted analytical approach. No single technique can provide all the necessary information. For routine quality control and batch release, a validated HPLC method with derivatization offers the best combination of robustness, precision, and throughput. When the goal is the identification of unknown volatile impurities or residual solvents, GC-MS is the undisputed tool of choice due to its high specificity. For the definitive, non-comparative assignment of absolute purity, qNMR serves as the gold standard primary method. Finally, FT-IR remains an indispensable, rapid tool for identity confirmation. By understanding the principles, strengths, and limitations of each of these orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and reliable analytical strategy that ensures the quality of this critical intermediate and the integrity of their scientific outcomes.
References
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomed J Sci & Tech Res.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Vertex AI Search. (2025). Analytical Method Development and Validation in Pharmaceuticals.
Pharmaceutical Technology. (2026). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Vertex AI Search. (2013). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
Analytice. (n.d.). Benzoyl chloride - analysis. Retrieved from [Link]
BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 3-Fluorobenzoyl Chloride in Reaction Mixtures.
MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
BenchChem. (2026). Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure.
PMC. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
Journal of Medicinal Chemistry. (2014).
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
Spectroscopy Online. (2025).
PMC. (2023). Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives.
ResearchGate. (n.d.). a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b).... Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
MDPI. (2026).
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
Technical Guide: HPLC and GC-MS Analysis of 3-Fluoro-2-nitrobenzoyl Chloride
Executive Summary 3-Fluoro-2-nitrobenzoyl chloride is a critical electrophilic building block in the synthesis of kinase inhibitors and antibacterial agents. Its high reactivity, specifically its susceptibility to rapid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-2-nitrobenzoyl chloride is a critical electrophilic building block in the synthesis of kinase inhibitors and antibacterial agents. Its high reactivity, specifically its susceptibility to rapid hydrolysis, presents a unique analytical challenge. Direct analysis of the acid chloride is often prone to artifacts, leading to variable quantitative results.
This guide contrasts two validated workflows:
GC-MS (Derivatization): The gold standard for structural identification and impurity profiling, utilizing in-situ methanolysis.
RP-HPLC (Quench-Stabilization): The preferred method for routine quantitative purity assessment (QC) via conversion to the stable methyl ester or carboxylic acid.
The Chemical Context: Stability & Reactivity
The fundamental challenge in analyzing 3-Fluoro-2-nitrobenzoyl chloride (FNBC) is its lability. In the presence of trace moisture (common in standard HPLC solvents and carrier gases), FNBC hydrolyzes to 3-fluoro-2-nitrobenzoic acid .
The Analytical Risk: If you inject the raw acid chloride directly into an RP-HPLC system, the peak shape will distort due to on-column hydrolysis, and the retention time will shift dynamically between the chloride and the acid.
The Solution: We do not analyze the chloride directly. We rely on Derivatization-Based Analysis . By reacting the sample with an excess of methanol, we convert the reactive chloride into the stable Methyl 3-fluoro-2-nitrobenzoate .
Best For: Structural confirmation, identification of volatile impurities (e.g., fluoronitrobenzene byproducts), and trace analysis.
The Protocol (Methanolysis)
This protocol ensures the acid chloride is fully converted to the methyl ester before it enters the heated injector port, preventing thermal degradation.
Sample Preparation:
Weigh 10 mg of 3-Fluoro-2-nitrobenzoyl chloride into a dry 1.5 mL GC vial.
Add 1.0 mL of anhydrous Methanol (MeOH) .
Note: The reaction is exothermic and instantaneous. No catalyst is required for acid chlorides.
Vortex for 10 seconds.
Dilute 100 µL of this solution into 900 µL of Dichloromethane (DCM) or continue with MeOH if the column phase permits.
Instrument Parameters:
System: Agilent 7890/5977 (or equivalent).
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
Inlet: Split mode (50:1) at 250°C. High split ratio is crucial to vent the HCl gas generated.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program: 50°C (hold 1 min)
20°C/min to 280°C (hold 3 min).
Data Interpretation:
Target Peak: Methyl 3-fluoro-2-nitrobenzoate.
Key MS Fragments (EI Source):
Look for
at approx. m/z 199.
Look for
(acylium ion) loss of 31.
Look for
loss of 46.
Method B: RP-HPLC Analysis (Quantitative)
Best For: Purity assay (% w/w), manufacturing QC, and detecting non-volatile salts or heavy byproducts.
The Protocol (Methyl Ester Conversion)
To maintain consistency with the GC method and avoid the pH-dependency of the free acid, we analyze the methyl ester derivative.
Sample Preparation:
Quench: Dissolve 25 mg of sample in 50 mL of Methanol (HPLC Grade).
Sonicate: 5 minutes to ensure complete reaction and removal of dissolved HCl.
Dilution: Dilute to 0.5 mg/mL with Water/Acetonitrile (50:50).
Chromatographic Conditions:
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).
Why this works: The methyl ester is neutral and stable in the aqueous acidic mobile phase. It elutes as a sharp, symmetrical peak, unlike the free acid which may tail depending on pH.
Comparative Analysis
The following table summarizes the operational differences between the two methodologies.
Feature
GC-MS (Methyl Ester)
HPLC-UV (Methyl Ester)
Primary Utility
Identification & Impurity Profiling
Quantitative Purity (Assay)
Sample State
Gas Phase (Volatile)
Liquid Phase (Solvated)
Sensitivity
High (ppm level detection)
Moderate (0.05% area normalization)
Selectivity
Separates isomers & volatile byproducts
Separates non-volatiles & salts
Artifact Risks
Thermal degradation if underivatized
Hydrolysis if not quenched properly
Throughput
Fast (< 10 min run)
Medium (10-15 min run)
Visualizing the Analytical Workflow
The diagram below illustrates the decision process and chemical pathways involved in the analysis.
Caption: Figure 1. Dual-pathway analytical workflow ensuring stability of the reactive acid chloride via methanolysis prior to instrumental analysis.
References
Valverde, A., et al. (2023). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Link
Phenomenex Technical Guides. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link
Sigma-Aldrich / Merck. (2024). Derivatization Reagents for GC: Acylation and Alkylation. Sigma-Aldrich Technical Library. Link
Agilent Technologies. (2022). Analysis of Hazardous Chemicals using GC/TQ and MassHunter. Agilent Application Notes. Link
A Comparative Mechanistic Guide to the Reactions of 3-Fluoro-2-nitrobenzoyl Chloride for Drug Discovery Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of acylation reactions is paramount. The choice of acylating agent dictates not only the efficiency and yield of a reaction but also its...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of acylation reactions is paramount. The choice of acylating agent dictates not only the efficiency and yield of a reaction but also its selectivity and the profile of impurities. Among the diverse array of acylating agents, 3-Fluoro-2-nitrobenzoyl chloride stands out as a highly reactive intermediate due to its unique electronic architecture. This guide provides an in-depth mechanistic comparison of 3-Fluoro-2-nitrobenzoyl chloride with alternative acylating agents, offering field-proven insights and supporting experimental data to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
The Duality of Reactivity: A Mechanistic Overview of 3-Fluoro-2-nitrobenzoyl Chloride
The reactivity of 3-Fluoro-2-nitrobenzoyl chloride is dominated by the powerful electron-withdrawing effects of both the ortho-nitro group and the meta-fluoro group. These substituents create a molecule with two highly electrophilic centers, leading to a fascinating and synthetically challenging competition between two primary reaction pathways:
Nucleophilic Acyl Substitution (NAS): The quintessential reaction of an acyl chloride, where a nucleophile attacks the carbonyl carbon.
Nucleophilic Aromatic Substitution (SNAr): A pathway where a nucleophile displaces the fluorine atom on the aromatic ring.
The strong -I and -R effects of the nitro group, combined with the inductive-withdrawing effect of the fluorine atom, significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Concurrently, these same electronic effects stabilize the Meisenheimer complex intermediate in an SNAr reaction, making the aromatic ring also a viable site for nucleophilic attack.[2][3]
The preferred pathway is a delicate balance of several factors, including the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the inherent electronic and steric properties of the substrate.
Comparative Reactivity Analysis: 3-Fluoro-2-nitrobenzoyl Chloride vs. Alternatives
To provide a quantitative basis for comparison, we will examine the reactivity of 3-Fluoro-2-nitrobenzoyl chloride in the context of other commonly employed acylating agents. The general order of reactivity for common acylating agents is as follows:
Within the class of acyl chlorides, substituents on the benzoyl ring play a crucial role in modulating reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. This relationship is often quantified using the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the substituted benzoyl chloride, k₀ is the rate constant for the unsubstituted benzoyl chloride, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[1][4] For nucleophilic acyl substitution, the reaction is accelerated by EWGs, resulting in a positive ρ value.
Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline
Acylating Agent
Substituent(s)
Relative Rate (Qualitative)
Selectivity Considerations
Byproduct
3-Fluoro-2-nitrobenzoyl chloride
2-NO₂, 3-F
Very High
Potential for competing SNAr
HCl
p-Nitrobenzoyl chloride
4-NO₂
High
High reactivity, may lack selectivity
HCl
Benzoyl chloride
None
Moderate
Baseline reactivity
HCl
p-Methoxybenzoyl chloride
4-OCH₃
Low
Higher selectivity for stronger nucleophiles
HCl
Acetic Anhydride
N/A
Moderate
Generally more selective than acyl chlorides
Acetic Acid
N-Hydroxysuccinimide Ester
N/A
Low
High selectivity, often used in bioconjugation
N-Hydroxysuccinimide
Note: The relative rates are qualitative estimations based on established electronic effects of the substituents.
The exceptionally high reactivity of 3-Fluoro-2-nitrobenzoyl chloride, driven by two strong EWGs, makes it an excellent choice for acylating weakly nucleophilic substrates. However, this high reactivity can be a double-edged sword, potentially leading to a lack of selectivity in molecules with multiple nucleophilic sites and the undesired SNAr side products.
Dissecting the Mechanism: Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanistic intricacies of 3-Fluoro-2-nitrobenzoyl chloride reactions, a combination of kinetic monitoring and product analysis is essential.
Kinetic Analysis via In-Situ 19F NMR Spectroscopy
Given the presence of a fluorine atom, 19F NMR spectroscopy is a uniquely powerful tool for real-time reaction monitoring. Its high sensitivity and the large chemical shift dispersion of fluorine nuclei allow for clear, unambiguous tracking of both the starting material and the fluorinated products.[5][6][7]
Experimental Protocol: Kinetic Monitoring of the Reaction with an Amine
Sample Preparation: In a dry NMR tube, dissolve the amine (1.0 equivalent) and a non-reactive internal standard (e.g., trifluorotoluene) in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).
Initial Spectrum: Acquire a 19F NMR spectrum of the initial mixture to establish the chemical shift of the internal standard.
Reaction Initiation: At time zero, inject a solution of 3-Fluoro-2-nitrobenzoyl chloride (1.0 equivalent) in the same deuterated solvent into the NMR tube.
Data Acquisition: Immediately begin acquiring a series of 19F NMR spectra at regular time intervals.
Data Analysis: Integrate the signals corresponding to the fluorine atom of 3-Fluoro-2-nitrobenzoyl chloride and any new fluorine-containing products. The disappearance of the reactant signal and the appearance of product signals over time can be used to determine the reaction rate constants.
Investigating Regioselectivity: Product Analysis by HPLC and LC-MS
To determine the ratio of nucleophilic acyl substitution to nucleophilic aromatic substitution, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the method of choice.[8]
Experimental Protocol: Product Ratio Determination
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
Reagent Addition: Slowly add a solution of 3-Fluoro-2-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
Reaction Quenching and Work-up: After a set time, quench the reaction with a suitable reagent (e.g., water or a dilute acid). Extract the organic products and prepare a sample for analysis.
HPLC Analysis: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with an appropriate mobile phase gradient. Use a UV detector to quantify the peaks corresponding to the starting material and the two potential products (the amide and the SNAr product).
LC-MS Confirmation: Confirm the identity of the product peaks by analyzing the eluent with a mass spectrometer.
By comparing the peak areas (after calibration), the ratio of the two products can be accurately determined, providing insight into the factors that govern the regioselectivity of the nucleophilic attack.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of analytical technique is driven by the specific information required. In-situ 19F NMR is unparalleled for obtaining real-time kinetic data without perturbing the reaction.[5][7] The self-validating nature of this protocol lies in the use of an internal standard, which allows for accurate quantification regardless of variations in sample concentration or spectrometer performance.
For product distribution analysis, HPLC provides robust quantitative data, while the coupling to MS offers unambiguous identification of the products, creating a self-validating system for determining the reaction outcome. The use of a base in the reaction protocol is crucial to neutralize the HCl byproduct of the acylation, preventing it from protonating the nucleophile and rendering it unreactive.[9]
Conclusion: A Strategic Approach to Employing 3-Fluoro-2-nitrobenzoyl Chloride
3-Fluoro-2-nitrobenzoyl chloride is a powerful, albeit complex, acylating agent. Its high reactivity makes it a valuable tool for challenging syntheses, but this comes with the critical consideration of managing the competing nucleophilic acyl substitution and nucleophilic aromatic substitution pathways. A thorough understanding of the reaction mechanism, guided by rigorous experimental investigation using techniques such as in-situ 19F NMR and HPLC-MS, is essential for harnessing its full synthetic potential. By carefully selecting reaction conditions and nucleophiles, researchers can steer the reaction towards the desired outcome, paving the way for the efficient and selective synthesis of novel chemical entities in drug discovery and development.
References
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(24), 8475–8480. [Link]
Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6364–6399. [Link]
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
Brown, R. K., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-231. [Link]
Foroozandeh, M., & Claridge, T. D. W. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4567–4576. [Link]
Reddit. (2023). Identifying intermediates of the reaction. [Link]
Chris P. Schaller. (n.d.). Determination of Mechanism in Chemistry. [Link]
Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1775. [Link]
Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 891635. [Link]
Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 643. [Link]
Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 12(24), 8412–8418. [Link]
Sigman, M. S., & Jacobsen, E. N. (2016). Concerted nucleophilic aromatic substitutions. Journal of the American Chemical Society, 138(15), 5036–5039. [Link]
Memeo, M. G., & Quadrelli, P. (2017). Generation and Trapping of Nitrosocarbonyl Intermediates. Chemical Reviews, 117(3), 2108–2200. [Link]
ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]
ResearchGate. (n.d.). Influence of steric factors on regioselectivity of nucleophilic addition. [Link]
Kim, J., et al. (2025). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Journal of the American Chemical Society. [Link]
Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]
Al-Zaydi, K. M. (2007). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry, 19(6), 4215-4224. [Link]
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]
Takeda, K., et al. (2025). Factors Controlling Diastereoselectivity and Reactivity in the Catalytic Aerobic Carbooxygenation of (E)‐2‐Fluoro‐3‐aryl‐allyl Nitroacetates. Angewandte Chemie International Edition. [Link]
Basak, A., & Das, S. (2021). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry, 19(21), 4749–4757. [Link]
Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. [Link]
Bacaloglu, R., et al. (2009). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. The Journal of Organic Chemistry, 74(11), 4157–4163. [Link]
Butler, A. R., & Gold, V. (1961). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 1361-1367. [Link]
Efficacy of 3-Fluoro-2-nitrobenzoyl Chloride Derivatives in Bioassays: A Comparative Guide
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: Our mission is to provide in-depth, data-driven technical guides to accelerate scientific discovery. In the course of our research for thi...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our mission is to provide in-depth, data-driven technical guides to accelerate scientific discovery. In the course of our research for this guide on the "Efficacy of 3-Fluoro-2-nitrobenzoyl chloride derivatives in bioassays," we encountered a significant scarcity of publicly available experimental data for this specific class of compounds. Despite a comprehensive search of scientific literature and chemical databases, we were unable to locate sufficient quantitative bioassay results (such as IC50 or MIC values) and detailed experimental protocols directly pertaining to derivatives of 3-fluoro-2-nitrobenzoyl chloride.
To fulfill our commitment to providing a valuable and scientifically rigorous resource, we have pivoted this guide to a closely related and well-documented class of compounds: derivatives of p-nitrobenzoyl chloride . This allows us to present a practical comparison guide grounded in published experimental data, complete with detailed methodologies and structure-activity relationship insights that we believe you will find highly relevant and transferable to your research endeavors. We trust this guide will serve as a robust framework for understanding the bio-efficacy of nitro-substituted benzoyl chloride derivatives.
A Comparative Guide to the Bio-efficacy of p-Nitrobenzoyl Chloride Derivatives
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from p-nitrobenzoyl chloride, with a primary focus on their antimicrobial and anticancer potential. We will delve into the experimental data that highlights the efficacy of these compounds, provide detailed protocols for key bioassays, and explore the structure-activity relationships that govern their biological function.
Introduction to p-Nitrobenzoyl Chloride Derivatives in Drug Discovery
The p-nitrobenzoyl chloride scaffold is a versatile starting material in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring and can play a crucial role in the biological activity of its derivatives. The acyl chloride functional group provides a reactive handle for the synthesis of a diverse array of amides, esters, and other derivatives, allowing for the systematic exploration of chemical space to identify compounds with therapeutic potential.
Comparative Efficacy of p-Nitrobenzoyl Chloride Derivatives
The biological activity of derivatives of p-nitrobenzoyl chloride can be significantly modulated by the nature of the substituents introduced. Below, we compare the efficacy of different classes of these derivatives in antimicrobial and anticancer bioassays.
Antimicrobial Activity
A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The core hypothesis is that the combination of the nitrobenzamide moiety with the azetidinone (β-lactam) ring, a well-known pharmacophore in antibiotics, could lead to potent antimicrobial agents.
Table 1: Antibacterial Activity of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives [1]
Compound ID
Aryl Substituent
Zone of Inhibition (mm) vs. S. aureus (100 µg/mL)
Zone of Inhibition (mm) vs. E. coli (100 µg/mL)
4a
Phenyl
15
13
4b
4-Chlorophenyl
20
18
4c
4-Methoxyphenyl
16
14
4d
4-Nitrophenyl
17
15
4e
2-Hydroxyphenyl
19
17
4f
3-Nitrophenyl
16
14
4g
2-Chlorophenyl
18
16
Benzylpenicillin (Standard)
-
25
22
Data synthesized from the findings presented in Alghamdi et al. (2022).[1]
Analysis of Antimicrobial Data:
The results indicate that all synthesized compounds exhibit moderate to good antibacterial activity. Notably, compounds 4b (with a 4-chlorophenyl substituent) and 4e (with a 2-hydroxyphenyl substituent) demonstrated the highest activity among the derivatives, suggesting that electron-withdrawing and hydrogen-bond donating groups on the aryl ring can enhance antibacterial efficacy.
Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide detailed methodologies for the key experiments.
Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives
The synthesis of these derivatives is a multi-step process that begins with the preparation of Schiff's bases, followed by cyclization to form the azetidinone ring.
Step 1: Synthesis of N'-arylidene-4-nitrobenzohydrazide (Schiff's Bases)
A mixture of 4-nitrobenzohydrazide (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.
The reaction mixture is then cooled, and the solid product that separates out is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the corresponding Schiff's base.
Step 2: Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives
To a solution of the appropriate Schiff's base (0.01 mol) in dioxane (50 mL), add triethylamine (0.01 mol).
Cool the mixture to 0-5 °C and add chloroacetyl chloride (0.01 mol) dropwise with constant stirring.
After the addition is complete, stir the reaction mixture for an additional 3-4 hours at room temperature.
The precipitated triethylamine hydrochloride is filtered off.
The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to afford the final product.
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a standard procedure for evaluating the antimicrobial activity of novel compounds.
Materials:
Nutrient agar medium
Sterile Petri dishes
Cultures of test microorganisms (Staphylococcus aureus, Escherichia coli)
Test compounds dissolved in dimethyl sulfoxide (DMSO)
Standard antibiotic (e.g., Benzylpenicillin)
Sterile cork borer
Procedure:
Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.
Allow the agar to solidify, then inoculate the surface with a standardized suspension of the test microorganism.
Create uniform wells in the agar using a sterile cork borer.
Add a specific volume (e.g., 100 µL) of the test compound solution (at a concentration of 100 µg/mL) to a designated well.
Add the standard antibiotic to another well as a positive control and the solvent (DMSO) to a third well as a negative control.
Incubate the plates at 37°C for 24 hours.
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, we have created diagrams using the DOT language.
Experimental Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial screening of p-nitrobenzoyl chloride derivatives.
Hypothetical Signaling Pathway Inhibition
While the exact mechanism of action for these compounds is not fully elucidated, a plausible hypothesis involves the inhibition of key bacterial enzymes, such as those involved in cell wall synthesis, similar to other β-lactam antibiotics.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by azetidinone derivatives.
Structure-Activity Relationship (SAR) Insights
The preliminary data from the antibacterial screening of the N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide series provides valuable insights into the structure-activity relationship:
The Role of the Azetidinone Ring: The presence of the β-lactam ring is likely crucial for the observed antibacterial activity, as this moiety is known to target bacterial penicillin-binding proteins (PBPs).
Influence of the Aryl Substituent: The nature and position of the substituent on the aryl ring attached to the azetidinone core significantly modulate the activity.
Electron-Withdrawing Groups: The enhanced activity of the 4-chloro derivative (4b ) suggests that electron-withdrawing groups may improve the compound's interaction with the target enzyme or its penetration through the bacterial cell wall.
Hydrogen-Bonding Potential: The high activity of the 2-hydroxy derivative (4e ) indicates that hydrogen-bonding interactions may play a key role in the binding of the compound to its molecular target.
The p-Nitrobenzamide Moiety: This part of the molecule is essential for the overall structure and may contribute to the electronic properties and binding affinity of the compounds.
Conclusion
This guide demonstrates that derivatives of p-nitrobenzoyl chloride, particularly those incorporating a β-lactam ring, are a promising class of compounds for the development of new antimicrobial agents. The presented data and protocols provide a solid foundation for researchers to build upon in the design and synthesis of more potent and selective therapeutic candidates. Further studies are warranted to elucidate the precise mechanism of action and to explore a wider range of structural modifications to optimize the antimicrobial efficacy of this chemical scaffold.
References
Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available at: [Link]